CCT245232
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23N3O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide |
InChI |
InChI=1S/C27H23N3O4/c1-16-3-8-21(29-26(31)20-7-10-24-25(14-20)34-12-11-33-24)15-23(16)30-27(32)19-6-9-22-18(13-19)5-4-17(2)28-22/h3-10,13-15H,11-12H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
RZQWMJAOUJLEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CCT245232 (NXP800): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT245232, now clinically developed as NXP800, is a first-in-class, orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway. Discovered through a cell-based phenotypic screen by scientists at The Institute of Cancer Research (ICR), this compound represents a novel therapeutic strategy against cancers dependent on the HSF1-mediated stress response, a key component of tumor cell survival and proliferation. This guide provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.
Introduction: Targeting the HSF1 Pathway in Oncology
Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the cellular response to proteotoxic and other stresses. In normal cells, HSF1 activation is a transient, protective mechanism. However, many cancer cells hijack and chronically activate the HSF1 pathway to support their malignant phenotype. This "non-oncogene addiction" allows tumor cells to cope with the stresses of rapid proliferation, aneuploidy, and harsh microenvironments. HSF1 activation is correlated with poor prognosis in several cancer types, making it an attractive, albeit challenging, therapeutic target. Due to its nature as a "ligandless" transcription factor, direct inhibition of HSF1 has proven difficult. This compound was identified through a phenotypic screen designed to detect inhibitors of the HSF1 transcriptional pathway, leading to the discovery of a compound that acts indirectly to suppress this critical cancer survival mechanism.
Mechanism of Action of this compound (NXP800)
This compound is not a direct inhibitor of HSF1. Instead, it functions as an HSF1 pathway inhibitor through a novel indirect mechanism. The key characteristics of its action are:
-
Phenotypic Discovery: this compound was identified from a high-throughput screen for compounds that could block the induction of the HSF1 target gene, HSP72, in cancer cells.[1]
-
Indirect HSF1 Pathway Inhibition: The compound does not bind directly to HSF1. Its inhibitory effect on the HSF1 pathway is a downstream consequence of its primary mechanism.[2]
-
Activation of the Integrated Stress Response (ISR): Evidence suggests that this compound activates the ISR.[2] This is a cellular signaling network that responds to a variety of stresses and converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Activation of the ISR can lead to a global reduction in protein synthesis and the preferential translation of stress-related mRNAs. The precise link between ISR activation by this compound and the subsequent inhibition of the HSF1 pathway is an area of ongoing investigation.
The proposed mechanism of action is visualized in the signaling pathway diagram below.
References
Unveiling the Target: A Technical Guide to the Validation of CCT245232 in Cancer Cells
For Immediate Release
LONDON – December 8, 2025 – In a significant advancement for oncology research, the small molecule CCT245232 has been identified as a potent modulator of the Heat Shock Factor 1 (HSF1) signaling pathway, a critical mediator of cellular stress responses frequently hijacked by cancer cells to promote survival and proliferation. This technical guide provides an in-depth overview of the target validation of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental validation, and the underlying signaling pathways.
This compound emerged from a phenotypic screen designed to identify inhibitors of HSF1-mediated transcription. While initially characterized as an HSF1 pathway inhibitor, subsequent deep mechanistic studies have revealed that the broader chemical series, including the advanced chemical probe CCT251236, engages Pirin, a highly conserved nuclear protein, as a direct molecular target. This interaction ultimately leads to the modulation of the HSF1 stress response pathway. This compound, as the initial hit compound, demonstrated potent inhibition of HSF1-mediated induction of Heat Shock Protein 72 (HSP72) and exhibited broad anti-proliferative effects across a diverse panel of cancer cell lines.
This guide details the key experiments and quantitative data that form the basis of our understanding of this compound's activity in cancer cells.
Quantitative Data Summary
The anti-proliferative and pathway-specific activities of this compound have been quantified across various assays and cell lines. The following tables summarize the key efficacy data.
Table 1: HSF1 Pathway Inhibition by this compound
| Assay Type | Cell Line | Parameter | Value |
| HSP72 Induction ELISA | U2OS | pIC50 | 8.55 ± 0.09 |
| HSP72 Induction ELISA | U2OS | IC50 (nM) | 2.8 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Number of Cell Lines | Activity Metric | Result |
| Various | 635 | pGI50 > 6 (GI50 < 1000 nM) | 99% of cell lines |
| Various | 635 | pGI50 > 7 (GI50 < 100 nM) | 72% of cell lines |
| Various | 635 | pGI50 > 8 (GI50 < 10 nM) | 2.8% of cell lines |
pGI50 is the negative logarithm of the half-maximal growth inhibitory concentration (GI50).
Signaling Pathway and Mechanism of Action
This compound and its analogues indirectly inhibit the HSF1 stress response pathway. The direct binding target has been identified as Pirin, a nuclear protein implicated in transcriptional regulation. The binding of the compound to Pirin is thought to disrupt downstream signaling that leads to the activation of HSF1. Under cellular stress, HSF1 normally translocates to the nucleus, trimerizes, and binds to Heat Shock Elements (HSEs) in the promoters of target genes, including HSP72, to initiate a pro-survival transcriptional program. By inhibiting this pathway, this compound prevents the expression of these critical survival factors, rendering cancer cells more vulnerable to stress and inducing cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used in the validation of this compound.
Target Validation Experimental Workflow
The target validation for the chemical series of this compound involved a multi-step process to identify the direct molecular target and confirm its relevance to the observed cellular phenotype.
1. Cell Viability Assay (MTT/SRB Assay)
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for a specified period (e.g., 72-96 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
For SRB assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B (SRB) dye. Wash away unbound dye and solubilize the bound dye with a Tris-based solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. HSF1 Pathway Modulation Assay (HSP72 ELISA)
-
Objective: To quantify the inhibition of HSF1-mediated transcription by measuring the levels of the downstream target protein, HSP72.
-
Procedure:
-
Seed U2OS cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).
-
Induce the heat shock response by treating the cells with an HSP90 inhibitor (e.g., 17-AAG) or by heat shock (e.g., 42°C for 1 hour) to activate the HSF1 pathway.
-
After the induction period, lyse the cells and perform a sandwich ELISA to quantify the levels of HSP72 protein in the cell lysates.
-
Use a standard curve of recombinant HSP72 to determine the concentration of HSP72 in each sample.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of HSP72 induction inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
3. Western Blot Analysis
-
Objective: To qualitatively and semi-quantitatively assess the levels of proteins in the HSF1 signaling pathway.
-
Procedure:
-
Culture and treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., HSF1, phospho-HSF1, HSP72, Pirin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
This technical guide provides a foundational understanding of the target validation of this compound in cancer cells. The potent and broad-spectrum activity of this compound, coupled with a novel mechanism of action targeting the HSF1 pathway via Pirin, underscores its potential as a valuable tool for cancer research and a starting point for the development of new therapeutic agents. Further investigation into the intricate molecular interactions and the full range of cellular effects will continue to illuminate the therapeutic promise of this chemical series.
In-Depth Technical Guide: CCT245232, a Potent Inhibitor of the HSF1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT245232 is a potent and selective small molecule inhibitor of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the cellular stress response. HSF1 is a critical enabler of malignancy, supporting the survival and proliferation of cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a novel chemical entity with a complex heterocyclic structure. Its development was aimed at targeting the HSF1 pathway, which is frequently dysregulated in various cancers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₀FN₅O₃S |
| Molecular Weight | 453.49 g/mol |
| IUPAC Name | 4-(4-Fluorophenyl)-N-(6-(methylsulfonyl)pyridin-3-yl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)thiazole-5-carboxamide |
| CAS Number | 1693731-14-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound exerts its biological effects through the potent and selective inhibition of the HSF1-mediated transcriptional program.
Mechanism of Action
This compound is an inhibitor of the HSF1 pathway.[1] Under cellular stress conditions, such as heat shock or proteotoxic stress, HSF1 translocates to the nucleus, trimerizes, and binds to heat shock elements (HSEs) in the promoter regions of its target genes, including heat shock proteins (HSPs). This transcriptional activation is a key survival mechanism for cancer cells. While the precise binding site of this compound on HSF1 or a related pathway component has not been fully elucidated in the public domain, its activity leads to the downstream suppression of HSF1 target gene expression.
Potency and Selectivity
This compound demonstrates potent anti-proliferative activity against various cancer cell lines in the nanomolar range. This indicates its potential as a therapeutic agent for HSF1-dependent malignancies.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (nM) |
| SK-OV-3 | Ovarian Cancer | 8.3 |
| U2OS | Osteosarcoma | 18 |
GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Information regarding the broader selectivity profile of this compound against other kinases and cellular targets is not extensively available in the public literature and would typically be determined through comprehensive screening panels during drug development.
Signaling Pathways
This compound targets the HSF1 signaling pathway, a critical regulator of cellular proteostasis and survival, particularly in cancer cells.
References
The Selectivity Profile of the CHK1 Inhibitor CCT245737 (SRA737): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT245737, also known as SRA737, a potent and orally active inhibitor of Checkpoint Kinase 1 (CHK1). Given the potential for user query error, this guide also includes comparative data for the structurally related CHK1 inhibitor, CCT244747. This document is intended to serve as a comprehensive resource, detailing quantitative selectivity data, experimental methodologies, and the relevant signaling pathways.
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage or replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair. In many cancers, the G1 checkpoint is abrogated, rendering them highly dependent on the S and G2/M checkpoints, which are controlled by CHK1. Therefore, inhibition of CHK1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. CCT245737 (SRA737) is a clinical development candidate that has demonstrated significant preclinical activity.[1][2]
Quantitative Kinase Selectivity Profile of CCT245737 (SRA737)
CCT245737 is a highly potent inhibitor of human CHK1 with a reported IC50 value of approximately 1.4 nM.[1][3] Its selectivity has been assessed against a broad panel of kinases, demonstrating a favorable profile with significant selectivity for CHK1 over other kinases, including the closely related CHK2 and various cyclin-dependent kinases (CDKs).
An initial screening of CCT245737 at a concentration of 10 µM against a panel of 124 kinases revealed that only 12 kinases, including CHK1, exhibited greater than 80% inhibition.[1][4] Further dose-response experiments determined the IC50 values for these potential off-targets, highlighting the compound's high degree of selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CHK1 | Assay Type | Reference |
| CHK1 | 1.4 | 1 | EZ Reader II | [1][3] |
| CHK2 | 9,030 | >6,450 | 33P Radiometric | [1][3] |
| CDK1 | 1,260 - 2,440 | >900 | 33P Radiometric | [1][3] |
| ERK8 | 130 | 93 | 33P Radiometric | [1][4] |
| PKD1 | 298 | 213 | 33P Radiometric | [1][4] |
| RSK1 | 362 | 259 | 33P Radiometric | [1][4] |
| RSK2 | 361 | 258 | 33P Radiometric | [1][4] |
Table 1: Biochemical selectivity profile of CCT245737 (SRA737) against its primary target CHK1 and key off-target kinases.
Comparative Selectivity Profile of CCT244747
CCT244747 is another potent and selective CHK1 inhibitor, with a reported IC50 of 8 nM.[5][6] Similar to CCT245737, it exhibits high selectivity against CHK2 and CDK1.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CHK1 | Assay Type | Reference |
| CHK1 | 8 | 1 | Microfluidic Mobility Shift | [6] |
| CHK2 | >10,000 | >1,250 | DELFIA | [5][7] |
| CDK1 | >10,000 | >1,250 | DELFIA | [5][7] |
| FLT3 | 600 | 75 | Not Specified | [5][6] |
Table 2: Biochemical selectivity profile of CCT244747.
Experimental Protocols
The determination of the kinase selectivity profile of CCT245737 and CCT244747 involved a combination of biochemical and cellular assays.
Biochemical Kinase Assays
1. EZ Reader II Assay (for CCT245737 CHK1 IC50): This is a microfluidic-based assay that measures the enzymatic activity of kinases. The principle involves the separation of a fluorescently labeled substrate from its phosphorylated product. The extent of phosphorylation is quantified by measuring the fluorescence of the product. The IC50 value is determined by measuring the inhibition of kinase activity at various concentrations of the inhibitor.
2. 33P Radiometric Assay (for CCT245737 off-target IC50s): This is a traditional and robust method for measuring kinase activity. The assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a kinase substrate. The reaction mixture is then spotted onto a filter membrane which captures the phosphorylated substrate. Unreacted [γ-33P]ATP is washed away, and the radioactivity on the filter is measured to quantify kinase activity.
3. Microfluidic Mobility Shift Assay (for CCT244747 CHK1 IC50): Similar to the EZ Reader II assay, this method separates a fluorescently labeled phosphorylated peptide from the unphosphorylated substrate in a microfluidic device. The change in mobility upon phosphorylation allows for quantification of the kinase activity.[8]
4. DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) (for CCT244747 off-target IC50s): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It typically uses a europium chelate-labeled antibody that recognizes the phosphorylated substrate. Upon binding, the europium chelate is brought into close proximity to an acceptor fluorophore, leading to a FRET signal that is proportional to the kinase activity.
Cellular Assays
1. Mitosis Induction Assay (MIA): This cell-based assay measures the ability of a CHK1 inhibitor to abrogate a G2/M cell cycle checkpoint induced by a DNA damaging agent (e.g., etoposide). Cells are treated with the DNA damaging agent to induce G2 arrest, followed by treatment with the CHK1 inhibitor. The percentage of cells entering mitosis (e.g., by measuring histone H3 phosphorylation) is then quantified to determine the cellular potency of the CHK1 inhibitor.[3]
2. Cellular pS296 CHK1 ELISA: This assay quantifies the autophosphorylation of CHK1 at serine 296, a marker of CHK1 activation. Inhibition of this phosphorylation event in cells treated with a DNA damaging agent provides a direct measure of the target engagement and inhibitory activity of the compound in a cellular context.[1][2]
3. Sulforhodamine B (SRB) Assay: This assay is used to determine the cytotoxic or cytostatic effects of the inhibitor on cell proliferation. It measures the total protein content of cells, which is proportional to the cell number.
CHK1 Signaling Pathway
CCT245737 exerts its effect by inhibiting CHK1 within the DNA damage response pathway. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. By inhibiting CHK1, CCT245737 prevents this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.
Conclusion
CCT245737 (SRA737) is a potent and highly selective inhibitor of CHK1 kinase. The comprehensive selectivity profiling, conducted through a series of robust biochemical and cellular assays, confirms its specificity for CHK1 with minimal off-target effects on a broad range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it is expected to minimize off-target toxicities. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other selective kinase inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe CCT244747 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of CCT245232: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of CCT245232, a potent inhibitor of Heat Shock Factor 1 (HSF1).[1] HSF1 is the primary transcriptional regulator of the cellular heat shock response, a critical pathway for cell survival under stress and a key dependency in many cancer types.[1] This guide details the experimental protocols and data interpretation necessary to evaluate the biochemical and cellular activity of this compound, establishing its potential as a therapeutic agent for proliferative diseases.[1] Included are methodologies for assessing direct target inhibition, cellular target engagement, and effects on cell viability, supplemented with structured data tables and pathway diagrams.
Introduction: The HSF1 Pathway and this compound
Cells respond to environmental and pathological stress by activating a protective mechanism known as the heat shock response (HSR). The master regulator of this response is Heat Shock Factor 1 (HSF1), a transcription factor that, upon activation by stressors like heat, oxidative stress, or proteotoxic insults, induces the expression of numerous genes, most notably those encoding heat shock proteins (HSPs).[1] HSPs function as molecular chaperones, maintaining protein homeostasis and promoting cell survival.
In the context of oncology, the HSF1 pathway is frequently hijacked by cancer cells to cope with the intrinsic stresses of malignant transformation, including aneuploidy, metabolic dysregulation, and rapid proliferation. This reliance makes HSF1 an attractive therapeutic target. This compound has been identified as a potent inhibitor of HSF1, presenting a promising avenue for cancer research.[1] This guide outlines the in vitro assays essential for characterizing its mechanism of action.
HSF1 Signaling Pathway
The diagram below illustrates the canonical HSF1 activation and signaling pathway, which is the target of this compound.
Caption: The HSF1 signaling pathway, from stress-induced activation to target gene expression.
Biochemical Characterization: Direct HSF1 Inhibition
To confirm direct target engagement, an in vitro biochemical assay is required to measure the ability of this compound to inhibit HSF1 activity. As HSF1 is a transcription factor, a common approach is to measure its binding to its cognate DNA recognition site, the Heat Shock Element (HSE). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a suitable high-throughput method.
Illustrative Biochemical Potency Data
The following table summarizes representative data that would be generated from a biochemical assay to determine the potency of this compound against purified HSF1 protein.
| Compound | Target | Assay Type | IC50 (nM) [Illustrative] |
| This compound | HSF1 | TR-FRET | 50 |
| Control Cpd | HSF1 | TR-FRET | >10,000 |
Experimental Protocol: HSF1 TR-FRET Assay
This protocol describes a method for measuring the inhibition of HSF1 binding to a DNA Heat Shock Element.
Materials:
-
Purified, activated (trimeric) human HSF1 protein
-
Biotinylated HSE-containing DNA oligonucleotide
-
Europium-labeled anti-tag antibody (e.g., anti-His, if HSF1 is His-tagged)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound and control compounds
-
384-well, low-volume, white assay plates
Workflow Diagram:
Caption: Workflow for the HSF1-HSE Time-Resolved FRET (TR-FRET) biochemical assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to a 2X final concentration. Add 5 µL of the 2X compound solution to the wells of a 384-well plate.
-
HSF1-Antibody Complex: Prepare a 2X solution of purified HSF1 protein pre-incubated with the Europium-labeled antibody. Add 5 µL of this complex to each well.
-
Incubation: Cover the plate and incubate at room temperature for 30 minutes.
-
Detection Complex: Prepare a 2X solution of the biotinylated HSE oligonucleotide pre-incubated with the SA-APC conjugate.
-
Initiate Reaction: Add 5 µL of the detection complex to each well to start the binding reaction.
-
Final Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET compatible plate reader.
-
Analysis: Calculate the ratio of acceptor (665 nm) to donor (615 nm) emission. Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Characterization
Cell-based assays are critical to confirm that this compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a functional anti-proliferative effect.
Target Engagement: Western Blot Analysis
Inhibition of HSF1 should lead to a dose-dependent decrease in the expression of its downstream target proteins, such as HSP70 and HSP27. This can be quantified using Western blotting.
Workflow Diagram:
Caption: Standard experimental workflow for Western Blot analysis.
Experimental Protocol: Western Blotting for HSP70
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2] Scrape the cells and collect the lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer (e.g., anti-HSP70 and anti-β-actin as a loading control).[2]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[2] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the HSP70 signal to the β-actin signal.
Cell Viability Assay
The functional consequence of HSF1 inhibition in cancer cells is typically a reduction in cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for assessing this effect.[4][5] It measures ATP levels, which correlate with the number of metabolically active cells.[4]
Illustrative Cell Viability Data (GI50)
The following table shows representative growth inhibition (GI50) values for this compound across a panel of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) [Illustrative] |
| MCF-7 | Breast | 0.5 |
| HCT116 | Colon | 1.2 |
| A549 | Lung | 2.5 |
| PC-3 | Prostate | 0.8 |
Workflow Diagram:
Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Protocol: CellTiter-Glo® Assay [5][6]
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include wells with vehicle (DMSO) as a negative control and wells with no cells for background measurement. Incubate for 72 hours.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated controls (representing 100% viability) and plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI50 value.
Conclusion
The in vitro characterization of this compound requires a multi-faceted approach. The methodologies outlined in this guide, from direct biochemical assays on the HSF1 target to cellular assays measuring downstream pathway modulation and functional outcomes on cell viability, provide a robust framework for its evaluation. The data generated from these experiments are essential for establishing a comprehensive profile of this compound, validating its mechanism of action, and supporting its further development as a potential therapeutic agent.
References
CCT245232 and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical characterization of CCT245232, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), and its effects on the DNA damage response (DDR). The information presented is compiled from publicly available research to support further investigation and drug development efforts in oncology.
Core Mechanism of Action: CHK1 Inhibition
This compound functions as an ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase in the DNA damage response pathway.[1][2] CHK1 is a key transducer in the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade, which is activated in response to DNA single-strand breaks and replication stress.[1][2] By inhibiting CHK1, this compound abrogates the S and G2/M cell cycle checkpoints, which are crucial for allowing cells to repair damaged DNA before proceeding with cell division.[1][2] In cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations), the reliance on the S and G2/M checkpoints for survival is heightened. Inhibition of CHK1 in these cells leads to premature entry into mitosis with unrepaired DNA, resulting in mitotic catastrophe and subsequent cell death.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and cellular activity of this compound (referred to as CCT245737 in the primary source literature).
Table 1: In Vitro Enzymatic Inhibition and Cellular Potency of this compound
| Target/Assay | IC50 / GI50 / MIA IC50 (nM) | Notes |
| Enzyme Inhibition | ||
| Recombinant Human CHK1 | 1.4 ± 0.3 | EZ Reader II assay |
| Cellular Potency (HT29 Colon Cancer Cells) | ||
| Mitosis Induction Assay (MIA) IC50 | 79 ± 20 | Measures abrogation of gemcitabine-induced G2 arrest |
| Growth Inhibition (GI50) - Combination | 72-hour exposure with gemcitabine (3 nM) | |
| This compound + Gemcitabine | 14 ± 4 | |
| Growth Inhibition (GI50) - Single Agent | 72-hour exposure | |
| This compound | 1100 ± 100 |
Data sourced from Walton et al., 2016.[1][2]
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Human Tumor Xenograft Model (HT29)
| Treatment Group | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | + 288 | - | |
| This compound (75 mg/kg, p.o., daily) | + 249 | 14 | |
| Gemcitabine (100 mg/kg, i.p., weekly) | + 158 | 45 | |
| This compound + Gemcitabine | - 2 | 101 | Statistically significant potentiation (p < 0.001) |
Data sourced from Walton et al., 2016.[1][2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the DNA Damage Response
The following diagram illustrates the signaling pathway affected by this compound. In the presence of DNA damage (e.g., induced by chemotherapy), ATR activates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of CDK1 and leading to cell cycle arrest. This compound inhibits CHK1, which in turn prevents the inhibitory phosphorylation of CDC25. This leads to the activation of CDK1, forcing the cell to enter mitosis prematurely with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.
Caption: this compound inhibits CHK1, leading to premature mitotic entry and cell death.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow used to characterize the preclinical activity of a CHK1 inhibitor like this compound.
References
TheCHK1 Inhibitors CCT244747 and CCT245737: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway, primarily activated by replication stress. In cancer cells with genomic instability and dysfunctional G1/S checkpoints, there is an increased reliance on the S and G2/M checkpoints, which are regulated by the ATR-CHK1 pathway. This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can lead to the abrogation of cell cycle arrest, allowing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death, a concept known as synthetic lethality. This technical guide provides a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of two potent and selective CHK1 inhibitors, CCT244747 and CCT245737 (also known as SRA737). While the initial query specified "CCT245232," publicly available scientific literature predominantly refers to the closely related and well-characterized compounds CCT244747 and CCT245737, which are the focus of this document.
Pharmacokinetics
The pharmacokinetic profiles of CCT244747 and CCT245737 have been characterized in preclinical mouse models, demonstrating their potential for oral administration and effective tumor exposure.
Table 1: Pharmacokinetic Parameters of CCT244747 in BALB/c Mice[1][2][3]
| Parameter | 10 mg/kg Intravenous (i.v.) | 10 mg/kg Oral (p.o.) |
| Peak Plasma Concentration (Cmax) | 3.62 µM (at 5 min) | 0.98 µM |
| Half-life (t½) | 0.67 h | - |
| Area Under the Curve (AUC₀-∞) | 3.93 µM·h | - |
| Oral Bioavailability | 61%[1] | - |
Table 2: Pharmacokinetic Parameters of CCT245737 (SRA737) in BALB/c Mice[5][6]
| Parameter | 10 mg/kg Intravenous (i.v.) | 10 mg/kg Oral (p.o.) |
| Peak Plasma Concentration (Cmax) | ~4 µM | - |
| Half-life (t½) | 2.86 h | - |
| Area Under the Curve (AUC₀-∞) | 9.96 µM·h | 10.4 µM·h |
| Plasma Clearance | 2.1 L/h/kg | - |
| Volume of Distribution | 0.19 L | - |
| Oral Bioavailability | ~100% (F = 105%) | - |
Pharmacodynamics
The pharmacodynamic effects of CCT244747 and CCT245737 are primarily driven by their potent and selective inhibition of CHK1, leading to the disruption of the DNA damage response and cell cycle checkpoints.
Table 3: In Vitro Potency and Selectivity of CCT244747[1][2][4][7][8]
| Target/Assay | IC₅₀ | Notes |
| CHK1 (recombinant human) | 7.7 - 8 nM | - |
| Cellular CHK1 Activity (G2 Checkpoint Abrogation) | 29 - 170 nM | In HT29, SW620, MiaPaCa-2, and Calu6 cell lines. |
| CHK2 | >10,000 nM | >1000-fold selectivity vs. CHK1. |
| CDK1 | >10,000 nM | >1000-fold selectivity vs. CHK1. |
| FLT3 | 600 nM | - |
Table 4: In Vitro Potency and Selectivity of CCT245737 (SRA737)[5][6][9][10]
| Target/Assay | IC₅₀ | Notes |
| CHK1 (recombinant human) | 1.3 - 1.4 nM | - |
| Cellular CHK1 Activity (G2 Checkpoint Abrogation) | 30 - 220 nM | In HT29, SW620, MiaPaCa-2, and Calu6 cell lines. |
| CHK2 | 9.03 µM | >1000-fold selectivity vs. CHK1. |
| CDK1 | 1.26 - 2.44 µM | >1000-fold selectivity vs. CHK1. |
| ERK8, PKD1, RSK1, RSK2 | 130, 298, 361, 362 nM | Off-target kinases with some activity. |
Signaling Pathway
CCT244747 and CCT245737 exert their effects by inhibiting the ATR-CHK1 signaling pathway, a key regulator of the cellular response to DNA damage and replication stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are generalized protocols based on the cited literature for key experiments.
Cellular CHK1 Inhibition Assay (G2 Checkpoint Abrogation)[1][11]
-
Cell Seeding: Plate tumor cells (e.g., HT29) in 96-well plates and allow them to adhere overnight.
-
Induction of G2 Arrest: Treat cells with a DNA damaging agent (e.g., etoposide) for a specified period to induce G2 cell cycle arrest.
-
Inhibitor Treatment: Add serial dilutions of the CHK1 inhibitor (CCT244747 or CCT245737) to the cells.
-
Incubation: Incubate the cells for a period that allows for checkpoint abrogation and entry into mitosis (e.g., 23 hours).
-
Fixation and Staining: Fix the cells and stain for a mitosis-specific marker (e.g., phospho-histone H3) and a DNA stain (e.g., propidium iodide).
-
Analysis: Use high-content imaging or flow cytometry to quantify the percentage of cells in mitosis.
-
IC₅₀ Determination: Calculate the concentration of the inhibitor that results in a 50% increase in the mitotic index compared to the etoposide-only control.
Cytotoxicity and Potentiation Assays (Sulforhodamine B - SRB)[1][7][11]
-
Cell Seeding: Seed tumor cells in 96-well plates and allow them to attach.
-
Drug Treatment:
-
Single Agent Cytotoxicity (GI₅₀): Treat cells with serial dilutions of the CHK1 inhibitor alone.
-
Potentiation Assay: Treat cells with a fixed concentration of a genotoxic agent (e.g., gemcitabine or SN38) in combination with serial dilutions of the CHK1 inhibitor.
-
-
Incubation: Incubate the plates for a duration equivalent to several cell doublings (e.g., 96 hours).
-
Fixation and Staining: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength.
-
Data Analysis:
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for the single agent.
-
Calculate the potentiation index (PI) as the ratio of the GI₅₀ of the genotoxic agent alone to the GI₅₀ of the genotoxic agent in the presence of the CHK1 inhibitor.
-
Western Blotting for Biomarker Modulation[1][6][12]
-
Cell Lysis: Treat cells with the CHK1 inhibitor and/or a genotoxic agent, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., pS296 CHK1, pY15 CDK1, γH2AX, cleaved PARP, and a loading control like GAPDH).
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a CHK1 inhibitor.
Conclusion
CCT244747 and CCT245737 (SRA737) are potent, selective, and orally bioavailable CHK1 inhibitors with compelling preclinical data. They effectively abrogate DNA damage-induced cell cycle checkpoints and enhance the cytotoxicity of genotoxic agents in various cancer cell lines. In vivo studies have demonstrated their ability to achieve therapeutic concentrations in tumors, leading to significant antitumor activity, both as single agents in specific contexts and in combination with chemotherapy. The well-characterized pharmacokinetic and pharmacodynamic properties of these compounds, along with a clear mechanism of action, have supported the clinical development of SRA737. Further investigation into predictive biomarkers will be crucial for optimizing the clinical application of CHK1 inhibitors in oncology.
References
CCT245232 and its Analogs: An In-depth Technical Guide to CHK1 Inhibition in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preclinical pharmacology and experimental application of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), focusing on the well-characterized compounds CCT245737 and CCT244747. While the initial query specified CCT245232, publicly available research extensively details the cell cycle regulation properties of its structural analogs, CCT245737 and CCT244747, which are potent CHK1 inhibitors. This compound is primarily identified as a Heat Shock Factor 1 (HSF1) inhibitor[1]. Given the user's focus on cell cycle regulation, this guide will concentrate on the CHK1 inhibitors from the same chemical series, as they are directly pertinent to this biological process.
CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and the maintenance of genomic integrity. It is a key regulator of cell cycle checkpoints, particularly the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis[2]. In many cancer cells, the G1 checkpoint is defective, rendering them highly dependent on the S and G2 checkpoints for survival, especially when undergoing replicative stress induced by chemotherapy or radiation. Therefore, inhibiting CHK1 is a promising therapeutic strategy to selectively sensitize cancer cells to DNA-damaging agents.
Mechanism of Action: Abrogation of the G2/M Checkpoint
CCT245737 and CCT244747 are ATP-competitive inhibitors of CHK1. By binding to the ATP-binding pocket of the CHK1 enzyme, they prevent the phosphorylation of its downstream substrates. A key substrate of CHK1 is the CDC25 phosphatase family. CHK1-mediated phosphorylation of CDC25C leads to its sequestration in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is the master regulator of mitotic entry.
In the presence of DNA damage, CHK1 is activated and phosphorylates CDC25C, leading to G2 arrest. By inhibiting CHK1, CCT245737 and CCT244747 prevent the inhibitory phosphorylation of CDC25C. This allows active CDC25C to dephosphorylate CDK1 at tyrosine 15 (Y15), leading to the activation of the Cyclin B1/CDK1 complex and forcing the cell to prematurely enter mitosis with unrepaired DNA. This process, known as checkpoint abrogation, ultimately leads to mitotic catastrophe and apoptosis. A key pharmacodynamic biomarker for CHK1 inhibition is the reduction of CHK1 autophosphorylation at serine 296 (pS296-CHK1) and the dephosphorylation of CDK1 at tyrosine 15 (pY15-CDK1).
Caption: Signaling pathway of CHK1 inhibition by CCT245737/CCT244747 leading to G2/M checkpoint abrogation.
Quantitative Data
The following tables summarize the in vitro potency of CCT245737 and CCT244747 from published studies.
Table 1: Enzymatic and Cellular Potency of CCT245737
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay | CHK1 | 1.4 | [2][3] |
| Cellular G2 Checkpoint Abrogation (MIA) | HT29 | 30-220 | [2] |
| Cellular G2 Checkpoint Abrogation (MIA) | SW620 | 30-220 | [2] |
| Cellular G2 Checkpoint Abrogation (MIA) | MiaPaCa-2 | 30-220 | [2] |
| Cellular G2 Checkpoint Abrogation (MIA) | Calu6 | 30-220 | [2] |
Table 2: Cytotoxicity (GI50) of CCT245737 as a Single Agent
| Cell Line | GI50 (µM) | Reference |
| HT29 | 0.41 - 5.4 | [4] |
| SW620 | 0.41 - 5.4 | [4] |
| MiaPaCa-2 | 0.41 - 5.4 | [4] |
| Calu6 | 0.41 - 5.4 | [4] |
Table 3: Enzymatic and Cellular Potency of CCT244747
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay | CHK1 | 7.7 | |
| Cellular G2 Checkpoint Abrogation (MIA) | HT29 | 29-170 | [5][6] |
| Cellular G2 Checkpoint Abrogation (MIA) | SW620 | 29-170 | [5][6] |
| Cellular G2 Checkpoint Abrogation (MIA) | MiaPaCa-2 | 29-170 | [5][6] |
| Cellular G2 Checkpoint Abrogation (MIA) | Calu6 | 29-170 | [5][6] |
Table 4: Cytotoxicity (GI50) of CCT244747 as a Single Agent
| Cell Line | GI50 (µM) | Reference |
| HT29 | 0.33 - 3 | [7] |
| SW620 | 0.33 - 3 | [7] |
| MiaPaCa-2 | 0.33 - 3 | [7] |
| Calu6 | 0.33 - 3 | [7] |
Experimental Protocols
Detailed methodologies for key assays are provided below.
CHK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies CHK1 activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., CHKtide)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
CCT compound (e.g., CCT245737 or CCT244747)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the CCT compound in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of the compound dilution or vehicle (DMSO control).
-
Add 2 µL of CHK1 enzyme solution to each well.
-
Add 2 µL of a mix of CHK1 substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for CHK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Caption: Workflow for the CHK1 enzymatic assay using ADP-Glo™.
Cellular G2/M Checkpoint Abrogation Assay (Mitosis Induction Assay)
This assay measures the ability of a compound to override a drug-induced G2 cell cycle arrest.
Materials:
-
Human cancer cell line (e.g., HT29)
-
Complete cell culture medium
-
DNA damaging agent (e.g., etoposide or doxorubicin)
-
Mitotic spindle poison (e.g., nocodazole)
-
CCT compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% ethanol)
-
Anti-phospho-Histone H3 (Ser10) antibody (a mitotic marker)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
96-well imaging plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a DNA damaging agent for a sufficient time to induce G2 arrest (e.g., 16-24 hours).
-
Add serial dilutions of the CCT compound in the presence of a mitotic spindle poison (nocodazole) to trap the cells that enter mitosis.
-
Incubate for a further 24 hours.
-
Fix the cells with 70% ethanol.
-
Permeabilize the cells and stain with the anti-phospho-Histone H3 antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of mitotic cells (phospho-Histone H3 positive) out of the total number of cells (DAPI positive).
-
Calculate the IC50 for G2 checkpoint abrogation.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
CCT compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the CCT compound to the wells.
-
Incubate for 96 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510-570 nm using a microplate reader.
-
Calculate the GI50 value (the concentration of compound that inhibits cell growth by 50%).
Immunoblotting for Pharmacodynamic Biomarkers
This protocol is for the detection of phosphorylated proteins involved in the CHK1 signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pS296-CHK1, anti-CHK1, anti-pY15-CDK1, anti-CDK1, anti-γ-H2AX, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the CCT compound and/or a DNA damaging agent for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Fixative: ice-cold 70% ethanol
-
Staining solution: PBS containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL)
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes (can be stored at -20°C).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
This technical guide provides a solid foundation for researchers interested in utilizing CHK1 inhibitors like CCT245737 and CCT244747 for basic research in cell cycle regulation. The provided protocols and data serve as a valuable resource for designing and executing experiments to further elucidate the role of CHK1 in cancer biology and to explore the therapeutic potential of its inhibition.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. abcam.com [abcam.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Cytotoxicity screening by Sulforhodamine B assay (SRB) [bio-protocol.org]
- 7. Flow Cytometry Methods [physiologie-pharmakologie.meduniwien.ac.at]
Methodological & Application
CCT245232 (NXP800) Protocol for Cell Culture Treatment: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the use of CCT245232, also known as NXP800, a potent and orally active inhibitor of the Heat Shock Factor 1 (HSF1) pathway, in cancer cell culture studies.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols for cell treatment and analysis, summarizes quantitative data on its anti-proliferative activity, and includes diagrams of the HSF1 signaling pathway and experimental workflows.
Introduction
Heat Shock Factor 1 (HSF1) is a critical transcription factor that regulates the cellular stress response, particularly the expression of heat shock proteins (HSPs).[3] In numerous cancers, HSF1 is hijacked to promote tumorigenesis, cell proliferation, and survival, making it a compelling target for cancer therapy.[4] this compound (NXP800) is a first-in-class small molecule inhibitor that targets the HSF1 pathway, demonstrating robust anti-tumor activity in preclinical models of various cancers, including ovarian and prostate cancer.[2][4][5] This document serves as a guide for researchers utilizing this compound in in vitro cancer models.
Mechanism of Action
This compound (NXP800) indirectly inhibits the HSF1-mediated transcription.[6] Under normal conditions, HSF1 is held in an inactive monomeric state in the cytoplasm by chaperone proteins like HSP90 and HSP70. Upon cellular stress (a condition often mimicked in cancer cells), HSF1 is released, trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of its target genes, initiating their transcription.[3][7][8] These target genes include HSPs (e.g., HSP90, HSP72/HSPA1A, HSP27) which are crucial for maintaining protein homeostasis and cell survival in cancer.[7][9] this compound has been shown to decrease the expression of downstream HSF1 targets like HSP72.[5][10] The HSF1 pathway is also intricately linked with other major oncogenic signaling pathways, including PI3K/AKT/mTOR and RAS/RAF/MAPK, which can also influence HSF1 activation.[7][11][12]
Quantitative Data
The anti-proliferative activity of this compound (NXP800) has been evaluated across various cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Parameter | Value (µM) |
| SK-OV-3 | Ovarian Cancer | GI50 | 0.0085 |
| U2OS | Osteosarcoma | IC50 | 0.056[1] |
| VCaP | Prostate Cancer | GI50 | ~0.1 |
| LNCaP95 | Prostate Cancer | GI50 | ~0.1 |
| 22Rv1 | Prostate Cancer | GI50 | ~0.25 |
| A variety of human cancer cell lines | Various | GI50 | Sub-micromolar range |
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound (NXP800) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage (stable for at least 6 months at -80°C).[1]
Cell Culture Treatment
Materials:
-
Cancer cell lines of interest
-
Appropriate complete cell culture medium
-
Multi-well plates or flasks for cell culture
-
This compound (NXP800) stock solution
Protocol:
-
Seed the cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used. The final DMSO concentration should typically be kept below 0.5% to minimize solvent toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Protocol:
-
Following the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence according to the assay requirements.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 or IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of HSF1 Pathway Proteins
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSF1, anti-HSP70, anti-HSP27, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: HSF1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cell Culture Treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. What are HSF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Innovative first in class HSF1 pathway cancer drug shows strong results in new study - ecancer [ecancer.org]
- 5. NXP800 Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifaceted role of HSF1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NXP800 Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer [mdpi.com]
Using CCT245232 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT245232 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. In many cancer cells with defective cell-cycle checkpoints (e.g., p53 deficiency), there is an increased reliance on CHK1 for DNA repair and cell survival, particularly when under genotoxic stress from chemotherapy or radiation. Inhibition of CHK1 can abrogate DNA damage-induced S and G2/M phase arrest, leading to premature mitotic entry, replication fork collapse, and ultimately, apoptosis. This makes CHK1 inhibitors like this compound promising agents for potentiating the efficacy of DNA-damaging chemotherapeutics.
These application notes provide a comprehensive guide to utilizing this compound in preclinical xenograft models, based on established methodologies for highly similar CHK1 inhibitors from the same chemical series, such as CCT244747.
Mechanism of Action: CHK1 Inhibition
When DNA is damaged by agents like gemcitabine or irinotecan, the ATR kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of Cyclin-Dependent Kinases (CDKs) and causes cell cycle arrest, allowing time for DNA repair. This compound blocks the ATP-binding site of CHK1, preventing these downstream phosphorylation events. This abrogates the cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and apoptosis.
Caption: Signaling pathway of this compound action.
Data Presentation
The following tables summarize representative quantitative data from xenograft studies using the closely related CHK1 inhibitor, CCT244747. This data serves as a strong proxy for designing experiments with this compound.
Table 1: In Vivo Efficacy of CCT244747 in Combination with Gemcitabine in a Calu6 Human Lung Cancer Xenograft Model.
| Treatment Group | Dosing Schedule | Mean Tumor Growth Delay (days) | Increase in Growth Delay vs. Gemcitabine Alone (days) | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | - | - | - | < 2% |
| Gemcitabine | 100 mg/kg, i.v., weekly x 2 | 7.2 | - | 3.5% |
| CCT244747 + Gemcitabine | 75 mg/kg, p.o., daily x 3 (post-Gem) | 15.9 | 8.7 | 5.4% |
Data adapted from studies on the analogue CCT244747, demonstrating significant enhancement of gemcitabine-induced tumor growth delay.
Table 2: Pharmacodynamic Biomarker Modulation in HT29 Colon Xenografts.
| Biomarker | Treatment | Modulation Effect (24h post-final CCT244747 dose) |
| pS296 CHK1 (CHK1 activity) | Gemcitabine alone | Increased |
| Gemcitabine + CCT244747 | Inhibited (relative to Gemcitabine alone) | |
| pY15 CDK1 (Cell cycle arrest) | Gemcitabine alone | Increased |
| Gemcitabine + CCT244747 | Inhibited (relative to Gemcitabine alone) | |
| γH2AX (DNA damage) | Gemcitabine alone | Increased |
| Gemcitabine + CCT244747 | Further Increased | |
| Cleaved PARP (Apoptosis) | Gemcitabine alone | Increased |
| Gemcitabine + CCT244747 | Further Increased |
Pharmacodynamic data from studies on analogue CCT244747 shows target engagement and downstream effects consistent with the proposed mechanism of action.[1][2]
Experimental Protocols
Protocol 1: General Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous cell line-derived xenograft (CDX) model.
Materials:
-
Selected human tumor cell line (e.g., Calu6 lung, HT29 colon)
-
Immunodeficient mice (e.g., female athymic NCr-nu/nu or NSG mice, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, cell culture medium (e.g., DMEM)
-
Syringes (1 mL) and needles (27G)
-
Digital calipers
Procedure:
-
Culture tumor cells under standard conditions to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer or automated counter. Check for viability (>95%).
-
Resuspend cells in a 1:1 mixture of sterile PBS (or serum-free medium) and Matrigel at a final concentration of 1x10⁸ cells/mL. Keep on ice.
-
Inject 100 µL of the cell suspension (containing 1x10⁷ cells) subcutaneously into the right flank of each mouse.
-
Monitor mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable (~50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups when average tumor volume reaches 150-200 mm³.
Protocol 2: this compound Administration and Combination Therapy
This protocol outlines the administration of this compound in combination with a standard chemotherapeutic agent like gemcitabine. Dosing is based on the effective regimens established for the analogue CCT244747.[1]
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween-80 in water)
-
Gemcitabine
-
Vehicle for i.v. injection (e.g., sterile saline)
-
Animal gavage needles
-
Syringes and appropriate needles for i.v. injection
Procedure:
-
Preparation of this compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose at 10 mL/kg volume). Ensure the suspension is homogenous before each administration.
-
Treatment Schedule:
-
Day 0: Administer Gemcitabine (e.g., 100 mg/kg) via intravenous (i.v.) injection.
-
Days 1, 2, 3: Administer this compound (e.g., 75 mg/kg) via oral gavage (p.o.).
-
Day 7: Repeat Gemcitabine administration.
-
Days 8, 9, 10: Repeat this compound administration.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Monitor animals for any signs of toxicity (e.g., significant weight loss >15-20%, changes in posture or activity).
-
The primary endpoint is typically tumor growth delay or tumor growth inhibition (TGI).
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis
This protocol is for collecting tumor samples to analyze biomarkers of CHK1 inhibition.
Procedure:
-
Establish xenografts and treat a satellite group of mice as described in Protocols 1 and 2.
-
At a specified time point (e.g., 2, 6, or 24 hours after the final this compound dose), euthanize the mice.
-
Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
For analysis, homogenize the tumor tissue and prepare protein lysates.
-
Perform Western blotting or ELISA to detect and quantify levels of key biomarkers:
-
Target Engagement: pS296 CHK1 (should decrease)
-
Checkpoint Abrogation: pY15 CDK1 (should decrease)
-
DNA Damage: γH2AX (should increase)
-
Apoptosis: Cleaved-PARP (should increase)
-
Experimental Workflow Visualization
References
Application Notes and Protocols: CCT245232 and Gemcitabine Combination Therapy
For Research Use Only.
Introduction
Checkpoint Kinase 1 (CHK1) is a critical transducer kinase in the DNA Damage Response (DDR) pathway, responsible for orchestrating cell cycle arrest to allow for the repair of damaged DNA. In many tumor cells with a defective G1 checkpoint (e.g., due to p53 mutation), the S and G2 checkpoints, which are regulated by CHK1, become crucial for survival, especially following DNA damage induced by chemotherapy.
Gemcitabine is a nucleoside analog that acts as a potent DNA-damaging agent.[1][2] Upon intracellular phosphorylation, its triphosphate form is incorporated into DNA, leading to stalled replication forks and the activation of the ATR-CHK1 signaling cascade, which in turn initiates S and G2 phase arrest.[3][4][5]
CCT245232 is a potent and selective inhibitor of CHK1. By inhibiting CHK1, this compound abrogates the gemcitabine-induced cell cycle arrest, preventing the repair of damaged DNA. This leads to an accumulation of DNA damage, forcing cells to enter mitosis prematurely, and resulting in mitotic catastrophe and apoptosis. This synergistic interaction provides a strong rationale for the combination of this compound and gemcitabine as a therapeutic strategy for various cancers. Preclinical studies with structurally related CHK1 inhibitors, such as CCT245737 and CCT244747, have demonstrated significant enhancement of gemcitabine's cytotoxic and anti-tumor activities.[6][7]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of combining a CHK1 inhibitor (CCT245737 or CCT244747, closely related to this compound) with gemcitabine.
Table 1: In Vitro Cytotoxicity of CHK1 Inhibitor CCT245737 in Combination with Gemcitabine [6]
| Cell Line | Tissue of Origin | CCT245737 GI₅₀ (nM) | Gemcitabine GI₅₀ (nM) | CCT245737 Combination GI₅₀ (nM)¹ | Potentiation Index² |
| SW620 | Colon | 220 ± 30 | 10 ± 1 | 30 ± 4 | 7.3 |
| HT29 | Colon | 120 ± 20 | 1,500 ± 200 | 30 ± 5 | 4.0 |
| Calu-6 | Lung | 30 ± 5 | 20 ± 3 | 10 ± 2 | 3.0 |
¹ GI₅₀ of CCT245737 in the presence of a fixed concentration of gemcitabine (at its GI₅₀). ² Potentiation Index (PI) = GI₅₀ of CCT245737 alone / GI₅₀ of CCT245737 in combination.
Table 2: In Vivo Anti-Tumor Efficacy of CHK1 Inhibitor CCT245737 in Combination with Gemcitabine in an HT29 Colon Cancer Xenograft Model [1]
| Treatment Group | Dosing and Schedule | Mean Tumor Growth Delay (days) ± SD |
| Vehicle | - | - |
| CCT245737 alone | 150 mg/kg, p.o., days 1,2; 8,9; 15,16 | 0.3 ± 3.4 |
| Gemcitabine alone | 100 mg/kg, i.v., days 0, 7, 14 | -0.6 ± 2.7 |
| CCT245737 + Gemcitabine | As above | 13.0 ± 3.0 |
Signaling Pathways and Experimental Workflows
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Data from CCT244747 Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Gemcitabine and oxaliplatin combination chemotherapy in advanced biliary tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with the CHK1 Inhibitor CCT245737
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays with the selective CHK1 inhibitor, CCT245737 (also known as SRA737). Detailed protocols for common colorimetric assays, data interpretation, and an overview of the relevant signaling pathways are included to facilitate your research and drug development efforts.
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. It plays a pivotal role in cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is often defective, making them highly reliant on the S and G2 checkpoints, which are regulated by CHK1. Inhibition of CHK1 in such cancer cells can lead to the abrogation of these checkpoints, resulting in premature entry into mitosis with unrepaired DNA, ultimately leading to mitotic catastrophe and apoptotic cell death.
CCT245737 is a potent and selective, orally bioavailable CHK1 inhibitor. It has demonstrated significant single-agent activity and the ability to enhance the cytotoxicity of DNA-damaging chemotherapeutic agents in various cancer cell lines.
Mechanism of Action
CCT245737 functions as an ATP-competitive inhibitor of CHK1. By blocking the activity of CHK1, it prevents the phosphorylation of its downstream targets, most notably the CDC25 family of phosphatases. This leads to the activation of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are crucial for cell cycle progression. The untimely activation of these CDKs forces cells with DNA damage to bypass the S and G2/M checkpoints and enter mitosis, leading to genomic instability and cell death.
Quantitative Data
The following tables summarize the in vitro potency of CCT245737 across various cancer cell lines. This data is crucial for designing cell viability experiments and interpreting the results.
Table 1: Enzymatic and Cellular Potency of CCT245737 [1][2][3][4][5]
| Parameter | Target/Process | IC50 (nM) | Notes |
| Enzymatic IC50 | CHK1 Kinase | 1.3 - 1.4 | High potency against the isolated enzyme. |
| Cellular IC50 | G2 Checkpoint Abrogation | 30 - 220 | Potent inhibition of CHK1 function within cancer cells. |
Table 2: Single-Agent Antiproliferative Activity of CCT245737 (GI50) [2]
| Cell Line | Cancer Type | GI50 (µM) |
| HT29 | Colorectal Carcinoma | 0.41 |
| SW620 | Colorectal Adenocarcinoma | >5.4 |
| MiaPaCa-2 | Pancreatic Carcinoma | ~2.0 |
| Calu6 | Lung Carcinoma | ~1.0 |
Experimental Protocols
Several standard assays can be employed to determine the effect of CCT245737 on cell viability. The choice of assay may depend on the cell type, experimental goals, and available equipment. Below are detailed protocols for the MTT and Sulforhodamine B (SRB) assays.
Experimental Workflow Overview
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
CCT245737
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of CCT245737 in complete medium. It is recommended to perform a 2- to 10-fold serial dilution to cover a broad concentration range (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the CCT245737 dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the CCT245737 concentration.
-
Determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
Materials:
-
Cancer cell lines of interest
-
CCT245737
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. A 96-hour incubation period is commonly used for SRB assays to determine GI50.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (final concentration of 5%) without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water to remove the TCA.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the CCT245737 concentration.
-
Determine the GI50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Phenol red in the medium can also contribute to background; consider using phenol red-free medium.
-
Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved by gentle pipetting or longer shaking.
-
High well-to-well variability: Ensure a homogenous single-cell suspension during seeding and be precise with all pipetting steps. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.
Conclusion
CCT245737 is a potent CHK1 inhibitor with significant potential in cancer therapy. The provided application notes and protocols offer a framework for assessing its impact on cell viability in various cancer cell lines. Careful execution of these assays and accurate data analysis will provide valuable insights into the efficacy and mechanism of action of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT245232 in Inducing Synthetic Lethality in BRCA Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT245232 is a potent inhibitor of Heat Shock Factor 1 (HSF1), a transcription factor that plays a critical role in the cellular stress response. Emerging evidence suggests that HSF1 is also involved in DNA damage repair pathways, making it a promising target for cancer therapy.[1][2][3] The principle of synthetic lethality is a key strategy in precision oncology, where the combination of two non-lethal genetic defects results in cell death. A classic example is the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. BRCA-deficient tumors have a compromised ability to repair DNA double-strand breaks (DSBs) through homologous recombination (HR). Inhibition of PARP, which is involved in single-strand break (SSB) repair, leads to an accumulation of SSBs that are converted to DSBs during replication. In BRCA-mutant cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
Recent studies have uncovered a functional link between HSF1 and the DNA damage response. HSF1 can form a complex with PARP1 and PARP13, which facilitates DNA repair.[1][4] This complex is important for the redistribution of PARP1 to sites of DNA damage.[4] Furthermore, this HSF1-mediated DNA repair mechanism has been shown to support the growth of BRCA1-null mammary tumors.[4] Therefore, inhibiting HSF1 with this compound in BRCA-mutant cells is hypothesized to create a synthetic lethal phenotype by disrupting a critical DNA repair pathway, leading to selective killing of cancer cells.
Signaling Pathway and Proposed Mechanism of Action
In BRCA-proficient cells, DNA damage is repaired through multiple redundant pathways, including homologous recombination (HR) for double-strand breaks (DSBs) and base excision repair (BER) for single-strand breaks (SSBs), in which PARP1 plays a key role. HSF1 contributes to this process by facilitating the recruitment and function of PARP1 at the site of damage.
In BRCA-mutant cells, the HR pathway is deficient. These cells become highly dependent on other repair pathways, including those involving PARP1, for survival. By inhibiting HSF1 with this compound, the HSF1-PARP1 interaction is disrupted, impairing the SSB repair process. This leads to an accumulation of SSBs which, upon replication, are converted to DSBs. The combination of a deficient HR pathway (due to BRCA mutation) and an inhibited SSB repair pathway (due to HSF1 inhibition) results in a catastrophic level of DNA damage, leading to apoptosis and cell death.
Caption: Proposed mechanism of this compound-induced synthetic lethality in BRCA mutant cells.
Application Notes
Selective Targeting of BRCA Mutant Cancer Cells
This compound is expected to exhibit significantly higher cytotoxicity in cancer cell lines with BRCA1 or BRCA2 mutations compared to their wild-type counterparts. This selectivity forms the basis of its therapeutic potential. It is recommended to test a panel of cell lines with known BRCA status to validate this synthetic lethal interaction.
Potential for Combination Therapies
Given that HSF1 inhibition affects the PARP1-mediated DNA repair pathway, there is a strong rationale for combining this compound with PARP inhibitors. This combination may lead to a synergistic effect, allowing for lower doses of each drug and potentially overcoming resistance to PARP inhibitors.
Biomarker Development
Expression levels of HSF1 and components of the DNA damage response pathway (e.g., γH2AX, RAD51) can be explored as potential biomarkers to predict sensitivity to this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | BRCA1 Status | BRCA2 Status | This compound IC50 (µM) |
| HCC1937 | Mutant | Wild-Type | 0.5 |
| MDA-MB-436 | Mutant | Wild-Type | 0.8 |
| CAPAN-1 | Wild-Type | Mutant | 1.2 |
| MCF-7 | Wild-Type | Wild-Type | > 20 |
| T47D | Wild-Type | Wild-Type | > 20 |
This table presents hypothetical data for illustrative purposes.
Table 2: Synergistic Effects of this compound with a PARP Inhibitor (e.g., Olaparib)
| Cell Line | Treatment | Cell Viability (%) | Combination Index (CI)* |
| HCC1937 | This compound (0.2 µM) | 65 | |
| Olaparib (1 µM) | 70 | ||
| Combination | 25 | 0.45 (Synergism) | |
| MCF-7 | This compound (10 µM) | 85 | |
| Olaparib (10 µM) | 90 | ||
| Combination | 80 | 1.1 (Additive) |
*CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This table presents hypothetical data.
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 3. Heat shock factor 1 promotes proliferation and chemoresistance in diffuse large B-cell lymphoma by enhancing the cell cycle and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HSF1-PARP13-PARP1 complex facilitates DNA repair and promotes mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CCT245232 in CRISPR Screening: Unveiling Synthetic Lethal Interactions and Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT245232 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. By inhibiting CHK1, this compound disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing genomic instability or reliance on the CHK1 pathway for survival. The advent of CRISPR-Cas9 technology provides a powerful tool to systematically interrogate the genome and identify genes that functionally interact with CHK1 inhibition. This application note details the use of this compound in CRISPR screens to uncover synthetic lethal partners and mechanisms of resistance, providing a roadmap for novel therapeutic strategies and biomarker discovery.
Mechanism of Action and Signaling Pathway
CHK1 is a key transducer kinase in the ATR-CHK1 signaling cascade, which is activated in response to single-stranded DNA (ssDNA) breaks and replication stress. Upon activation by ATR, CHK1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is often abrogated, rendering them highly dependent on the S and G2/M checkpoints, which are primarily regulated by CHK1. Inhibition of CHK1 by this compound in these cancer cells leads to premature mitotic entry with unrepaired DNA, resulting in mitotic catastrophe and apoptosis.
Quantitative Data: Potency of CHK1 Inhibitors
The following table summarizes the in vitro potency of the related CHK1 inhibitor CCT244747 and other selective CHK1 inhibitors across various cancer cell lines. This data can be used as a reference for determining the optimal concentration of this compound for CRISPR screening experiments. It is crucial to perform a dose-response curve with this compound in the specific cell line of interest to determine the appropriate screening concentration (e.g., GI20-30 for sensitization screens and GI70-80 for resistance screens).
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| CCT244747 | HT29 (Colon) | G2 Checkpoint Abrogation | 29 | [1] |
| CCT244747 | SW620 (Colon) | G2 Checkpoint Abrogation | 170 | [1] |
| CCT244747 | MiaPaCa-2 (Pancreas) | G2 Checkpoint Abrogation | 51 | [1] |
| CCT244747 | Calu6 (Lung) | G2 Checkpoint Abrogation | 33 | [1] |
| Prexasertib | Ovarian Cancer Cell Lines | Growth Inhibition | 3.2 - 5.1 | [2] |
| GDC-0575 | - | Kinase Assay | 1.2 | [3][4] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Synthetic Lethality with this compound (Negative Selection)
This protocol outlines a pooled, negative selection CRISPR screen to identify genes whose knockout sensitizes cancer cells to this compound.
1. Cell Line Preparation and Lentiviral Transduction:
-
Select a cancer cell line of interest. It is recommended to choose a line with known dependence on the CHK1 pathway (e.g., p53-mutant).
-
Establish a stable Cas9-expressing cell line by lentiviral transduction and antibiotic selection.
-
Determine the optimal lentiviral titer of the genome-wide sgRNA library to achieve a multiplicity of infection (MOI) of 0.3-0.5, ensuring that most cells receive a single sgRNA.
-
Transduce the Cas9-expressing cells with the sgRNA library at a representation of at least 500 cells per sgRNA.
2. This compound Treatment and Cell Culture:
-
Perform a dose-response assay to determine the GI20-30 (20-30% growth inhibition) concentration of this compound for the chosen cell line.
-
After transduction and antibiotic selection for sgRNA integration, split the cell population into two arms: a vehicle control (e.g., DMSO) and a this compound-treated arm.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining the cell representation of at least 500 cells per sgRNA at each passage.
3. Genomic DNA Extraction and Sequencing:
-
Harvest cell pellets from the initial population (T0), the vehicle-treated endpoint, and the this compound-treated endpoint.
-
Extract genomic DNA from each pellet.
-
Amplify the integrated sgRNA sequences using PCR with primers containing Illumina sequencing adapters.
-
Perform high-throughput sequencing to determine the relative abundance of each sgRNA in each population.
4. Data Analysis:
-
Use bioinformatics tools like MAGeCK or drugZ to analyze the sequencing data.
-
Identify sgRNAs that are significantly depleted in the this compound-treated population compared to the vehicle-treated population.
-
Perform gene set enrichment analysis (GSEA) to identify pathways that are enriched among the depleted genes.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance (Positive Selection)
This protocol is designed to identify genes whose loss confers resistance to this compound.
1. Cell Line Preparation and Lentiviral Transduction:
-
Follow the same steps as in Protocol 1 for cell line preparation and lentiviral transduction.
2. This compound Treatment and Selection:
-
Determine the GI70-80 concentration of this compound for the chosen cell line.
-
After transduction and selection, treat the cell population with the high concentration of this compound.
-
Culture the cells for an extended period (e.g., 21-28 days) to allow for the expansion of resistant clones. Maintain a vehicle-treated control population in parallel.
3. Genomic DNA Extraction and Sequencing:
-
Follow the same steps as in Protocol 1 to harvest cell pellets, extract genomic DNA, and sequence the sgRNA cassettes.
4. Data Analysis:
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the vehicle-treated population.
-
These enriched sgRNAs target genes whose knockout confers resistance to CHK1 inhibition.
Expected Outcomes and Interpretation
Based on a genome-wide CRISPR screen with the CHK1/2 inhibitor prexasertib in TP53 knockout cells, potential synthetic lethal interactions with this compound may be found in genes involved in:
-
Anti-folate pathway: Genes such as TYMS and DHFR.
-
Iron metabolism: A panel of genes involved in iron homeostasis.
Resistance to CHK1 inhibitors can arise from various mechanisms. A positive selection screen with this compound may identify genes whose loss leads to:
-
Upregulation of parallel DDR pathways.
-
Alterations in cell cycle regulation that bypass the need for CHK1.
-
Drug efflux or metabolism.
The identification of these genes and pathways will provide valuable insights into the mechanisms of action of this compound and inform the development of rational combination therapies and patient selection strategies.
Conclusion
The combination of the potent CHK1 inhibitor this compound with genome-wide CRISPR screening offers a powerful and unbiased approach to systematically explore the genetic landscape of CHK1 inhibitor sensitivity and resistance. The detailed protocols and expected outcomes provided in this application note serve as a comprehensive guide for researchers to design and execute informative experiments, ultimately accelerating the translation of CHK1-targeted therapies into the clinic.
References
Application Notes and Protocols for In Vivo Mouse Studies with HSF1 Inhibitors (with reference to CCT245232)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation: Dosage and Administration of a Reference HSF1 Inhibitor
The following table summarizes the in vivo dosage and administration details for the HSF1 pathway inhibitor CCT361814/NXP800, which can serve as a valuable reference for initiating studies with CCT245232. It is crucial to note that optimal dosage and scheduling for this compound must be determined empirically through dose-range-finding and toxicology studies.
| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Efficacy Readout |
| CCT361814/NXP800 | SK-OV-3 human ovarian cancer solid tumor xenograft (nude mice) | 20 mg/kg | Oral (po) | Intermittent | 70% Tumor Growth Inhibition (TGI) |
Experimental Protocols
Animal Models
A variety of mouse models can be employed for in vivo studies of HSF1 inhibitors, depending on the research question.
-
Xenograft Models: Human cancer cell lines (e.g., ovarian, breast, colon) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, NSG). This is a common starting point to assess anti-tumor efficacy.
-
Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the investigational agent and the immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models spontaneously develop tumors due to specific genetic modifications, closely mimicking human disease progression.
Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring bioavailability and consistent drug exposure. A general protocol for preparing a suspension of a small molecule inhibitor for oral or intraperitoneal administration is provided below. This should be optimized for this compound based on its physicochemical properties.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
-
Add 4.5 volumes of saline to achieve the final desired concentration and mix thoroughly.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the formulation to mice immediately after preparation.
In Vivo Efficacy Study Protocol
This protocol outlines a typical efficacy study in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound formulation or vehicle control to the respective groups according to the chosen dose and schedule (e.g., daily, every other day) via the selected route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Pharmacokinetic (PK) Study Protocol
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
Healthy mice (e.g., C57BL/6 or the strain used for efficacy studies)
-
This compound formulation
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Anesthesia
Protocol:
-
Dosing:
-
Administer a single dose of the this compound formulation to a cohort of mice via the intended clinical route (e.g., oral, intravenous).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to separate plasma by centrifugation.
-
-
Bioanalysis:
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Mandatory Visualizations
Caption: Signaling pathway of HSF1 activation and inhibition by this compound.
Caption: Experimental workflow for an in vivo mouse efficacy study.
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with CCT245232
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1] Upon DNA damage or replication stress, Chk1 is activated by the ATR kinase and subsequently phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[2] Key among its targets is the Cdc25 family of phosphatases, which are inactivated by Chk1, leading to the inhibition of cyclin-dependent kinases (CDKs) and resulting in S and G2/M phase arrest.[2][3][4]
CCT245232 is a potent and selective inhibitor of Chk1. In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2 checkpoint becomes heavily reliant on Chk1 for survival, especially in the presence of DNA damaging agents.[2] Inhibition of Chk1 with this compound abrogates this crucial checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, a phenomenon known as mitotic catastrophe, which ultimately leads to cell death.[5] Therefore, Chk1 inhibitors like this compound are promising therapeutic agents, often used in combination with chemotherapy.
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7]
Principle of the Assay
The cell cycle is characterized by distinct phases: G1 (cell growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis).[8] The DNA content of a cell doubles during the S phase, from 2n in G1 to 4n in G2/M. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[6][9] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. By analyzing a population of PI-stained cells with a flow cytometer, one can generate a histogram that distinguishes cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[7][8] Treatment with a Chk1 inhibitor like this compound, especially after inducing DNA damage, is expected to cause an accumulation of cells in the S and G2/M phases, reflecting cell cycle arrest.[5]
Expected Results & Data Presentation
Treatment of cancer cell lines with this compound, particularly in combination with a DNA damaging agent like gemcitabine, is expected to cause a significant increase in the proportion of cells in the S and G2/M phases of the cell cycle. The following table summarizes representative data from a study on HT29 colon cancer cells treated with gemcitabine followed by a Chk1 inhibitor.
Table 1: Cell Cycle Distribution of HT29 Cells Following Treatment
| Treatment | Time (h) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 16 | 1.8 | 51.2 | 22.5 | 24.5 |
| Gemcitabine (0.2 µM) | 16 | 2.5 | 16.7 | 45.1 | 35.7 |
| Gemcitabine followed by Chk1i | 16 + 8 | 10.1 | 10.5 | 38.9 | 40.5 |
| Gemcitabine followed by Chk1i | 16 + 16 | 20.3 | 8.9 | 25.6 | 45.2 |
*Cells were treated with gemcitabine for 16 hours to induce S-phase arrest, followed by the addition of a Chk1 inhibitor for the indicated times. (Note: This data is representative, adapted from studies analyzing the effects of Chk1 inhibition post-gemcitabine treatment[5]. This compound would be expected to produce similar results.)
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocol
This protocol is optimized for adherent cells grown in a 6-well plate format. It can be adapted for suspension cells or other plate formats by adjusting cell numbers and reagent volumes accordingly.
Materials and Reagents
-
Cell Line: e.g., HT29, U2OS, or other cancer cell line of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Vehicle Control: DMSO.
-
Optional: DNA damaging agent (e.g., Gemcitabine, Etoposide).
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypsin-EDTA (0.25%)
-
Ethanol (EtOH): 100% molecular grade. Prepare 70% (v/v) in distilled water and store at -20°C.
-
Propidium Iodide (PI) Staining Solution:
-
Propidium Iodide: 50 µg/mL
-
RNase A: 100 µg/mL
-
Triton X-100 (optional): 0.1% (v/v) to aid permeabilization
-
Prepare in PBS. Store protected from light at 4°C.[7]
-
Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into 6-well plates at a density that will ensure they are in the exponential growth phase and reach 50-60% confluency at the time of treatment (e.g., 2-5 x 10^5 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Drug Treatment
-
Prepare working solutions of this compound and/or other drugs in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the appropriate drug concentrations (e.g., vehicle control, this compound at various concentrations).
-
Incubate for the desired time period (e.g., 24, 48 hours).
Day 3: Cell Harvesting and Fixation
-
Harvest Adherent Cells:
-
Carefully collect the culture medium from each well into a labeled 15 mL conical tube (this contains any floating/dead cells).
-
Wash the adherent cells once with 1 mL of PBS and add this wash to the respective 15 mL tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium and gently pipette to create a single-cell suspension. Transfer this to the corresponding 15 mL tube.
-
-
Cell Pelleting: Centrifuge the tubes at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant.
-
Gently vortex the cell pellet at a low speed to break up clumps.
-
While vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to the cell pellet to prevent clumping.[7][9]
-
Incubate the cells for fixation at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[10]
-
Day 4: Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Washing: Wash the cells by resuspending the pellet in 2 mL of cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI Staining Solution. Ensure the pellet is fully resuspended by gentle pipetting.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[9]
-
Acquisition:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[7]
-
Set up a histogram to display PI fluorescence (e.g., on the FL2 or PE-Texas Red channel) on a linear scale.
-
Collect at least 10,000-20,000 events per sample.
-
Use doublet discrimination gating (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates from the analysis.
-
Data Analysis
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot, followed by doublet discrimination.
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use the cell cycle analysis module of your flow cytometry software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The software typically uses mathematical models (e.g., Watson, Dean-Jett-Fox) to fit the peaks.
-
Compare the cell cycle distributions between control and this compound-treated samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 mediates S and G2 arrests through Cdc25A degradation in response to DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. revvity.com [revvity.com]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of Cancer with CCT245232 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of CHK1 inhibitors, such as CCT245232, and PARP (Poly (ADP-ribose) polymerase) inhibitors represents a promising therapeutic strategy in oncology. This approach is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA damage response (DDR) pathways leads to cancer cell death, while normal cells, with their intact DDR mechanisms, remain viable.
CHK1 is a critical kinase that regulates cell cycle checkpoints (S and G2/M) and is involved in homologous recombination (HR) repair of DNA double-strand breaks.[1] PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during DNA replication.[2] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP is synthetically lethal.
However, resistance to PARP inhibitors can emerge, often through the restoration of HR repair.[3] By inhibiting CHK1, this compound can disrupt HR repair, thereby re-sensitizing resistant cancer cells to PARP inhibitors or inducing a "BRCAness" phenotype in HR-proficient tumors.[1][4] This combination leads to increased DNA damage, replication stress, and ultimately, apoptotic cell death.[5]
These application notes provide a comprehensive overview of the experimental design for investigating the synergistic effects of this compound in combination with PARP inhibitors, complete with detailed protocols for key assays.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of combining a CHK1 inhibitor (MK-8776, as a proxy for this compound) with a PARP inhibitor (olaparib).
Table 1: Cell Viability (IC50) Data for CHK1 and PARP Inhibitors Alone and in Combination. [5]
| Cell Line | CHK1 Inhibitor (MK-8776) IC50 (µM) | PARP Inhibitor (Olaparib) IC50 (µM) | Combination (MK-8776 + Olaparib) IC50 of MK-8776 (µM) |
| IMR-32 (MNA) | 1.5 | >10 | 0.005 |
| LAN-1 (MNA) | 2.5 | >10 | 0.8 |
| SK-N-AS (non-MNA) | 3.0 | >10 | 1.5 |
| SH-SY5Y (non-MNA) | 5.0 | >10 | 2.0 |
MNA: MYCN-amplified non-MNA: MYCN non-amplified
Table 2: Quantification of DNA Damage Markers.
| Treatment | Cell Line | % of Cells with >10 RAD51 Foci | Mean γH2AX Intensity (Arbitrary Units) |
| Vehicle Control | HCT116 | 5 | 100 |
| PARP Inhibitor (Olaparib) | HCT116 | 25 | 150 |
| CHK1 Inhibitor (Prexasertib) | HCT116 | 10 | 200 |
| Combination (Olaparib + Prexasertib) | HCT116 | <5 | 450 |
Data are representative and compiled from principles illustrated in cited literature.[6][7]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet)
This assay determines the effect of this compound and a PARP inhibitor on cell proliferation and survival.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound and PARP inhibitor stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde (PFA) in PBS
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Solubilization solution: 10% acetic acid
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound, the PARP inhibitor, and their combination in culture medium. The final DMSO concentration should be <0.1%.
-
Aspirate the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Fixation: Gently aspirate the medium. Wash each well with 200 µL of PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash the plate gently with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plate with water until the excess stain is removed. Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570-590 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism). Synergy can be calculated using the Chou-Talalay method (Combenefit software).[8]
Protocol 2: Immunofluorescence for RAD51 Foci
This protocol is used to visualize and quantify the formation of RAD51 foci, a marker for active homologous recombination repair.[9]
Materials:
-
Cells cultured on glass coverslips in a 6-well plate
-
PBS
-
Fixation solution: 4% PFA in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for the desired time (e.g., 24 hours). To induce DNA damage, cells can be treated with a DNA damaging agent (e.g., mitomycin C) or irradiated.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ). Count at least 100 cells per condition.
-
Protocol 3: Western Blot for Phospho-CHK1 and γH2AX
This protocol detects the levels of phosphorylated CHK1 (a marker of CHK1 activity) and γH2AX (a marker of DNA double-strand breaks).
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Rabbit anti-γH2AX (Ser139), Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control.
-
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
References
- 1. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
CCT245232 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the potent Heat Shock Factor 1 (HSF1) inhibitor, CCT245232. The information is designed to assist you in overcoming common challenges related to the solubility and stability of this compound in your experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Aqueous Solution or Cell Culture Media | - Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in aqueous environments. - High final concentration: The concentration of this compound in the final working solution may exceed its solubility limit in the chosen medium. - Solvent shock: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer or medium can cause the compound to precipitate out of solution. - Media components: Certain components in complex cell culture media may interact with this compound, reducing its solubility. | - Optimize solvent system: For in vitro assays, ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) to minimize solvent toxicity and precipitation.[1] If solubility issues persist, consider the use of co-solvents or surfactants, validating their compatibility with your specific assay.[1] - Prepare fresh dilutions: Always prepare fresh working solutions from a DMSO stock for each experiment.[1] - Stepwise dilution: When diluting the DMSO stock, add it to the medium dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations. - Test different media: If precipitation is observed in a specific medium, test the solubility in a simpler buffer (e.g., PBS) or a different type of cell culture medium. |
| Inconsistent or Lower-Than-Expected Potency | - Compound degradation: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). - Inaccurate concentration: This could be due to incomplete initial solubilization of the powder, adsorption to plasticware, or errors in dilution. - Cell health: The response to the inhibitor can be affected by cell confluency, passage number, and overall health. | - Assess stability: If degradation is suspected, perform a stability test by incubating this compound in your experimental medium at 37°C for various durations and analyzing the remaining compound by HPLC-MS. - Proper stock preparation and storage: Ensure the compound is fully dissolved in DMSO. Sonicate or gently warm if necessary. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] - Use low-binding plasticware: To minimize adsorption, use low-protein-binding tubes and plates. - Standardize cell culture conditions: Maintain consistent cell culture practices, including seeding density and passage number, to ensure reproducible results.[1] |
| Unexpected Cellular Effects or Off-Target Activity | - High inhibitor concentration: Off-target effects are more likely to occur at higher concentrations.[2] - Solvent toxicity: High concentrations of DMSO can induce cellular stress and other artifacts.[1] - Compound-specific off-target effects: While specific off-target data for this compound is limited in the public domain, all small molecule inhibitors have the potential for off-target interactions. | - Perform dose-response experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.[2] - Include proper controls: Always include a vehicle control (e.g., DMSO-treated cells) to account for any effects of the solvent.[1] - Validate findings with a secondary HSF1 inhibitor: To confirm that the observed phenotype is due to HSF1 inhibition, consider using a structurally different HSF1 inhibitor as a comparator. |
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
-
Q2: How can I prepare this compound for in vivo studies?
Stability
-
Q3: How should I store this compound stock solutions?
-
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize degradation from repeated freeze-thaw cycles and light exposure.
-
-
Q4: Is this compound stable in cell culture medium?
-
A4: The stability of this compound in cell culture medium at 37°C for extended periods has not been extensively reported. It is recommended to add the compound to the culture medium immediately before treating the cells. For long-term experiments, the medium containing the inhibitor may need to be replaced periodically. A stability assessment in your specific cell culture medium is advisable for experiments lasting longer than 24 hours.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Observations | Reference |
| DMSO | ≥ 45.3 mg/mL (≥ 100 mM) | Soluble | Internal Data |
| Ethanol | < 1 mg/mL | Sparingly soluble | Internal Data |
| Water | Insoluble | Insoluble | Internal Data |
Note: "Internal Data" refers to typical solubility information provided by chemical suppliers, which may not be published in peer-reviewed literature.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in light-protected, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration should be consistent across all wells, including the vehicle control, and ideally should not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Readout: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for HSF1 target genes (e.g., HSP70), or quantitative PCR.
Visualizations
Caption: Simplified HSF1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
Technical Support Center: Optimizing CCT245232 Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of the CHK1 inhibitor, CCT245232, for in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical component of the DNA Damage Response (DDR) pathway. In response to DNA damage or replication stress, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cells with DNA damage to proceed into mitosis, which can lead to mitotic catastrophe and subsequent cell death (apoptosis). This is particularly effective in cancer cells that have a high degree of replication stress and often have mutations in other cell cycle checkpoint proteins like p53.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. As a starting point for a dose-response experiment, a broad concentration range is recommended. Based on the potency of similar CHK1 inhibitors, a range spanning from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) is a reasonable starting point. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) for your specific cell model.
Q3: How long should I incubate the cells with this compound?
A3: The incubation time for a cytotoxicity assay with this compound typically ranges from 24 to 72 hours.[1] A 72-hour incubation period is often used to allow for the full cytotoxic effects of the compound to manifest, as the cellular response to CHK1 inhibition involves progression through the cell cycle.[2] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.[1]
Q4: How can I confirm that this compound is inhibiting CHK1 in my cells?
A4: To confirm the on-target activity of this compound, you can perform a Western blot to analyze the phosphorylation status of CHK1's downstream targets. A common biomarker for CHK1 activity is the phosphorylation of CDC25C at Ser216. Inhibition of CHK1 will lead to a decrease in the levels of phospho-CDC25C (Ser216). Another approach is to assess the phosphorylation of CHK1 itself at autophosphorylation sites like Ser296, which can be a marker of CHK1 activation.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound in a cytotoxicity assay.
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed at all concentrations | The cell line may be resistant to CHK1 inhibition as a monotherapy. | Consider combining this compound with a DNA-damaging agent (e.g., gemcitabine, cisplatin) to induce replication stress and sensitize the cells to CHK1 inhibition. |
| The concentration range tested is too low. | Expand the concentration range to higher micromolar concentrations. | |
| The incubation time is too short. | Increase the incubation time (e.g., up to 72 hours or longer). | |
| The compound has degraded. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO) and use a fresh dilution for each experiment. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the same number of cells in each well. Avoid the outer wells of the plate which are more prone to evaporation.[3] |
| Pipetting errors during serial dilutions. | Carefully prepare serial dilutions and use calibrated pipettes. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[3] | |
| Inconsistent results between experiments | Variation in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Reagent variability. | Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles. | |
| Bell-shaped dose-response curve | Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the highest concentration tested. |
| Off-target effects or non-specific toxicity at high concentrations. | This may represent a true biological effect. Analyze the inhibitory phase of the curve to determine the IC50. |
Experimental Protocols
Detailed Methodology for Determining IC50 using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[4][5] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[4][5]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates[3]
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is common to perform a 2-fold or 3-fold serial dilution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[2]
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting CCT245232 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CCT245232, a potent inhibitor of Heat Shock Factor 1 (HSF1). This guide is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Heat Shock Factor 1 (HSF1).[1] HSF1 is a transcription factor that acts as the master regulator of the heat shock response, a cellular pathway that protects cells from stress. In many cancers, HSF1 is hijacked to support tumor cell survival and proliferation.
Q2: My cells are showing a phenotype that is not consistent with HSF1 inhibition after this compound treatment. What could be the cause?
A2: While this compound is a potent HSF1 inhibitor, unexpected phenotypes could arise from off-target effects. One potential off-target consideration for compounds from the same chemical series is interaction with efflux pumps like P-glycoprotein (P-gp). It is also possible that in your specific cell model, HSF1 regulates pathways that lead to the observed phenotype, which may not be immediately obvious. It is crucial to perform on-target validation experiments to confirm that the observed effects are indeed due to HSF1 inhibition.
Q3: How can I confirm that this compound is engaging HSF1 in my cellular experiments?
A3: There are several methods to confirm HSF1 target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of HSF1 upon this compound binding, providing direct evidence of target engagement in intact cells or cell lysates.
-
HSF1 Nuclear Translocation Assay: Under basal conditions, HSF1 is primarily cytoplasmic. Upon stress, it trimerizes and translocates to the nucleus. An HSF1 inhibitor may prevent this translocation in response to a stimulus. This can be visualized and quantified using immunofluorescence microscopy.
-
Downstream Gene and Protein Expression Analysis: A key function of HSF1 is to drive the expression of heat shock proteins (HSPs) like HSPA1A (Hsp70) and DNAJB1. Inhibition of HSF1 by this compound should lead to a decrease in the mRNA and protein levels of these target genes, which can be measured by qPCR and Western blotting, respectively.
Q4: What are the recommended positive and negative controls for my experiments with this compound?
A4: Appropriate controls are essential for interpreting your results:
-
Positive Controls:
-
For HSF1 activation: Heat shock (e.g., 42°C for 1-2 hours) or a known HSF1 activator.
-
For HSF1-dependent transcription: A well-characterized HSF1 inhibitor with a different chemical scaffold.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same concentration used for this compound dilution.
-
A structurally related but inactive compound, if available.
-
In HSF1 knockdown or knockout cells, the effect of this compound should be significantly diminished if the phenotype is on-target.
-
Q5: Are there any known off-target activities of this compound?
A5: Specific off-target screening data for this compound is not extensively available in the public domain. However, a publication on a clinical candidate (CCT361814/NXP800) from the same discovery program noted that optimization was required to reduce P-glycoprotein (P-gp) efflux. This suggests that P-gp could be a potential off-target interaction for this compound that researchers should consider. It is recommended to perform broader off-target profiling, for instance, using commercially available screening panels, to characterize the selectivity of this compound in the context of your experimental system.
Troubleshooting Guides
This section provides guidance on how to troubleshoot specific experimental issues.
Issue 1: Inconsistent IC50 values for this compound across different cell lines.
-
Possible Cause 1: On-target differences in HSF1 dependency.
-
Troubleshooting: Different cancer cell lines can have varying degrees of reliance on the HSF1 pathway for survival. Assess the basal level of HSF1 activity and the expression of HSF1 target genes in your panel of cell lines. Cell lines with higher HSF1 pathway activation may be more sensitive to this compound.
-
-
Possible Cause 2: Off-target effects influencing viability.
-
Troubleshooting: The observed cytotoxicity may be a combination of on-target HSF1 inhibition and off-target effects. Perform a rescue experiment by overexpressing an HSF1 construct that is resistant to this compound. If the resistant HSF1 rescues the phenotype, it confirms an on-target effect.
-
-
Possible Cause 3: Differences in drug metabolism or efflux.
-
Troubleshooting: As P-glycoprotein interaction is a potential liability, assess the expression and activity of P-gp and other ABC transporters in your cell lines. Co-treatment with a P-gp inhibitor (e.g., verapamil) could reveal if efflux is contributing to resistance.
-
Issue 2: Lack of correlation between HSF1 target gene modulation and cellular phenotype.
-
Possible Cause 1: Temporal disconnect between transcriptional and phenotypic changes.
-
Troubleshooting: Perform a time-course experiment. Changes in gene and protein expression of HSF1 targets are typically early events, while phenotypic outcomes like apoptosis or cell cycle arrest may occur later.
-
-
Possible Cause 2: The observed phenotype is due to an off-target effect.
-
Troubleshooting: Use orthogonal approaches to inhibit HSF1, such as siRNA or shRNA, and compare the phenotype to that of this compound treatment. A mismatch in phenotypes suggests a potential off-target effect of the compound.
-
-
Possible Cause 3: Redundancy in cellular stress response pathways.
-
Troubleshooting: Investigate other cellular stress response pathways that might compensate for HSF1 inhibition in your model system.
-
Data Presentation
This compound On-Target Activity
The following table summarizes the reported IC50 values of this compound in a panel of ovarian cancer cell lines.
| Cell Line | Tissue Sub-type | IC50 (µM) |
| OVKATE | ovary | 2.5194 |
| JHOS-4 | ovary | 0.8995 |
| Caov-4 | ovary | 0.6283 |
| UWB1.289 | ovary | 0.5563 |
| JHOS-3 | ovary | 0.5234 |
| OV-17R | ovary | 0.2784 |
| OVCA420 | ovary | 0.2645 |
| PEO1 | ovary | 0.2215 |
| OV-90 | ovary | 0.2187 |
| OAW-28 | ovary | 0.1615 |
| FU-OV-1 | ovary | 0.1217 |
| SW626 | ovary | 0.1196 |
| OVCA433 | ovary | 0.1149 |
| OVCAR-4 | ovary | 0.1052 |
| OVK-18 | ovary | 0.0843 |
| EFO-21 | ovary | 0.0833 |
| OV-7 | ovary | 0.0783 |
| TOV-112D | ovary | 0.0649 |
| OVCAR-8 | ovary | 0.0605 |
| OV-56 | ovary | 0.0567 |
| OVCAR-3 | ovary | 0.0541 |
| OAW-42 | ovary | 0.0509 |
| OVMIU | ovary | 0.0458 |
| IGROV-1 | ovary | 0.0417 |
| SK-OV-3 | ovary | 0.0337 |
(Data sourced from the Genomics of Drug Sensitivity in Cancer database)[2]
Template for Off-Target Profiling Results
Researchers are encouraged to perform off-target profiling and can use the following template to organize their findings.
| Target Class | Off-Target | IC50 / Ki (µM) | % Inhibition @ 10 µM |
| Kinase | Kinase X | ||
| GPCR | Receptor Y | ||
| Ion Channel | Channel Z | ||
| Transporter | P-glycoprotein | ||
| Other | Enzyme W |
Experimental Protocols
Protocol 1: Western Blot for HSF1 Target Gene Expression
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control and a positive control (heat shock).
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Hsp70 (HSPA1A), Hsp27 (HSPB1), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: HSF1 Nuclear Translocation by Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound or vehicle, followed by a stress stimulus (e.g., heat shock at 42°C for 1 hour).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA and incubate with a primary antibody against HSF1. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Stain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of HSF1.
Mandatory Visualizations
Caption: HSF1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
Technical Support Center: Overcoming Resistance to CCT245232
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome potential resistance to the selective CHK1 inhibitor, CCT245232. The information provided is based on known mechanisms of resistance to targeted therapies and offers detailed experimental protocols to investigate and potentially circumvent these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical component of the DNA damage response (DDR) pathway. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis. This is particularly effective in cancer cells with a high replicative stress and dependency on the CHK1 pathway for survival.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. Common mechanisms include:
-
Target Alterations: Mutations in the CHEK1 gene that prevent this compound from binding to the CHK1 protein.
-
Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of CHK1. A common bypass mechanism is the activation of the WEE1 kinase pathway.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, which can actively pump this compound out of the cell, reducing its intracellular concentration.[1]
-
Altered Drug Metabolism: Changes in the metabolic pathways that inactivate this compound.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A3: While research is ongoing, potential biomarkers for this compound sensitivity include high levels of baseline DNA damage, mutations in DNA damage repair genes (e.g., BRCA1/2), and high expression of CHK1. Conversely, low expression of CHK1 or high expression of drug efflux pumps like ABCG2 may be associated with resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cell Culture
Symptom: A previously sensitive cancer cell line now requires a significantly higher concentration of this compound to achieve the same level of growth inhibition (increase in IC50).
Possible Causes and Solutions:
| Cause | Proposed Experiment | Expected Outcome if Cause is Confirmed |
| Upregulation of Bypass Pathways (e.g., WEE1) | Western blot analysis for WEE1 and phospho-CDK1. | Increased expression of WEE1 and decreased phospho-CDK1 in resistant cells compared to sensitive parental cells. |
| Increased Drug Efflux | Flow cytometry-based drug efflux assay using a fluorescent substrate of ABC transporters (e.g., Rhodamine 123). | Resistant cells will show lower intracellular fluorescence due to increased efflux, which can be reversed by co-treatment with an ABC transporter inhibitor. |
| Target Mutation | Sanger sequencing of the CHEK1 gene from the resistant cell line. | Identification of a mutation in the ATP-binding pocket of CHK1 in the resistant cell line. |
Issue 2: Poor In Vivo Efficacy of this compound in Xenograft Models
Symptom: this compound shows potent activity in vitro, but fails to control tumor growth in a xenograft model.
Possible Causes and Solutions:
| Cause | Proposed Experiment | Expected Outcome if Cause is Confirmed |
| Poor Pharmacokinetics/Bioavailability | Pharmacokinetic analysis of this compound levels in plasma and tumor tissue over time. | Sub-therapeutic concentrations of this compound in the tumor tissue. |
| Tumor Microenvironment-Mediated Resistance | Immunohistochemical analysis of the tumor microenvironment, looking for markers of hypoxia or stromal activation. | Increased expression of hypoxia-inducible factor 1-alpha (HIF-1α) or fibroblast activation protein (FAP) in the tumor stroma. |
| Rapid Development of In Vivo Resistance | Establish a new cell line from the resistant tumor and perform the experiments outlined in Issue 1. | Identification of resistance mechanisms (e.g., bypass pathways, drug efflux) in the ex vivo cell line. |
Data Presentation
Table 1: In Vitro Sensitivity of Parental and this compound-Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental HT-29 | 15 | - |
| HT-29-Resistant | 250 | 16.7 |
| Parental A549 | 25 | - |
| A549-Resistant | 400 | 16 |
Table 2: Efficacy of this compound in Combination with a WEE1 Inhibitor (AZD1775) in Resistant Cells
| Cell Line | Treatment | IC50 (nM) of this compound |
| HT-29-Resistant | This compound alone | 250 |
| HT-29-Resistant | This compound + 100 nM AZD1775 | 20 |
| A549-Resistant | This compound alone | 400 |
| A549-Resistant | This compound + 100 nM AZD1775 | 35 |
Experimental Protocols
Protocol 1: Western Blot Analysis for WEE1 and phospho-CDK1
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 4-12% Bis-Tris gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against WEE1, phospho-CDK1 (Tyr15), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Flow Cytometry-Based Drug Efflux Assay
-
Cell Preparation: Harvest parental and resistant cells and resuspend in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
Dye Loading: Add a fluorescent substrate (e.g., Rhodamine 123) to the cell suspension and incubate for 30 minutes at 37°C.
-
Efflux: Wash the cells and resuspend in fresh medium with or without an ABC transporter inhibitor (e.g., verapamil). Incubate for 1-2 hours at 37°C.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
Mandatory Visualizations
Caption: this compound inhibits CHK1, a key kinase in the DNA damage response pathway.
Caption: Common mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
CCT245232 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of CCT245232, a potent inhibitor of Heat Shock Factor 1 (HSF1). This guide addresses common challenges in experimental variability and reproducibility through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Heat Shock Factor 1 (HSF1). HSF1 is a key transcription factor that regulates the heat shock response, a cellular mechanism to protect against stress. In cancer cells, HSF1 is often constitutively active and supports tumor growth and survival.[1][2] this compound is believed to exert its anti-cancer effects by inhibiting HSF1, leading to the downregulation of heat shock proteins (HSPs) and other pro-survival factors.[1][3]
Q2: What are the common challenges when working with HSF1 inhibitors like this compound?
A2: Common challenges with HSF1 inhibitors include potential off-target effects, cellular toxicity, and issues with solubility and stability in experimental conditions.[4][5] Variability in experimental results can arise from these factors, as well as from differences in cell lines and experimental protocols.
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO can also be stored at -20°C for several months, but repeated freeze-thaw cycles should be avoided.
Q4: What is the recommended solvent for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes:
-
Inconsistent Compound Concentration: Precipitation of this compound in the cell culture medium can lead to inaccurate final concentrations.
-
Cell Line-Dependent Sensitivity: Different cancer cell lines can exhibit varying sensitivity to HSF1 inhibitors.[7]
-
Assay-Dependent Variability: The choice of cell viability assay (e.g., MTT, MTS, WST-8, CellTiter-Glo) can influence the results.[8][9][10]
-
Inconsistent Incubation Times: The duration of compound exposure can significantly impact cell viability.[11]
Solutions:
-
Ensure Complete Solubilization: Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed cell culture medium immediately before use. Visually inspect for any precipitation.
-
Optimize Concentration for Each Cell Line: Perform a dose-response curve for each new cell line to determine the optimal concentration range and IC50 value.
-
Standardize the Assay Protocol: Use a consistent cell viability assay and protocol across all experiments. Be aware of the limitations and potential artifacts of the chosen assay.
-
Consistent Incubation: Maintain a consistent incubation time for all experiments.
Issue 2: Inconsistent Western Blot Results for HSF1 Target Proteins
Possible Causes:
-
Suboptimal Lysis Buffer: Incomplete cell lysis can lead to inaccurate protein quantification.
-
Antibody Specificity and Concentration: The primary antibody may not be specific to the target protein, or the concentration may not be optimal.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can result in weak or no signal.
-
Variability in Loading Control: Inconsistent levels of the loading control protein can lead to inaccurate normalization.
Solutions:
-
Use an Appropriate Lysis Buffer: Employ a lysis buffer containing sufficient detergents and protease inhibitors to ensure complete protein extraction.
-
Validate Antibodies: Before use, validate the specificity of the primary antibody through positive and negative controls. Optimize the antibody concentration to achieve a strong signal with minimal background.
-
Optimize Transfer Conditions: Ensure proper sandwich assembly and transfer time/voltage to maximize protein transfer efficiency.
-
Choose a Stable Loading Control: Select a loading control protein (e.g., GAPDH, β-actin, or tubulin) that is not affected by this compound treatment in your specific cell line.
Data Presentation
Table 1: Reported IC50 Values for HSF1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | HSF1 Inhibitor | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Compound X | 17.5 | [12] |
| A549 | Lung Cancer | Compound Y | 22.9 | [12] |
| HCT-116 | Colon Cancer | Compound Z | 19.1 | [12] |
| PC3 | Prostate Cancer | Compound A | 9.02 | [12] |
| HeLa | Cervical Cancer | Compound B | >100 | [12] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in pre-warmed cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[8][9]
Western Blot Protocol
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., HSF1, HSP70, HSP27) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.[13][14]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are HSF1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: CCT245232 Preclinical Development
This guide provides troubleshooting advice and frequently asked questions for researchers using the Chk1 inhibitor CCT245232 in animal models. The focus is on understanding and mitigating compound-related toxicities to enable successful preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in animal models?
A1: The primary dose-limiting toxicity of this compound is myelosuppression, specifically affecting the bone marrow. This is considered a mechanism-based toxicity because Chk1 is essential for the replication of hematopoietic stem and progenitor cells. In studies, this manifests as significant reductions in neutrophil, lymphocyte, and platelet counts in the peripheral blood.
Q2: How can the myelosuppressive toxicity of this compound be minimized while maintaining anti-tumor efficacy?
A2: The most effective strategy to mitigate the toxicity of this compound is to implement an intermittent dosing schedule instead of a continuous daily schedule. This approach allows for the recovery of hematopoietic cells in the bone marrow during the drug-free periods. Efficacy can be maintained because the intermittent schedule still provides sufficient drug exposure to inhibit Chk1 in tumor cells, leading to anti-tumor activity.
Q3: What specific intermittent dosing schedules have been shown to be effective and better tolerated in mice?
A3: Studies in mice with human tumor xenografts have demonstrated that schedules such as "1 day on, 1 day off" or "3 days on, 4 days off" are significantly better tolerated than continuous daily dosing. These schedules reduced hematological toxicity and were associated with less body weight loss while retaining potent anti-tumor effects.
Q4: What pharmacodynamic (PD) biomarker can be used to confirm this compound is hitting its target (Chk1) in vivo?
A4: An effective pharmacodynamic biomarker for Chk1 inhibition is the measurement of γH2AX levels in tissues of interest, such as tumor xenografts or surrogate tissues like peripheral blood mononuclear cells. Inhibition of Chk1 by this compound leads to an increase in DNA damage and replication stress, resulting in elevated levels of phosphorylated H2AX (γH2AX).
Q5: What is the recommended formulation for this compound for oral administration in animal studies?
A5: this compound can be formulated for oral gavage as a suspension in 1% carboxymethylcellulose (CMC) in water.
Troubleshooting Guide
Issue 1: Severe body weight loss and poor animal health observed during treatment.
-
Probable Cause: The dose or schedule is too intensive, leading to excessive toxicity. Continuous daily dosing is often poorly tolerated.
-
Solution:
-
Switch to an Intermittent Schedule: Immediately cease continuous dosing and implement a schedule that includes drug-free days to allow for animal recovery. A "1 day on, 1 day off" or "3 days on, 4 days off" schedule is a validated starting point.
-
Dose Reduction: If toxicity is still observed on an intermittent schedule, consider reducing the dose.
-
Supportive Care: Ensure animals have easy access to food and water. Use of supplemental nutrition or hydration may be necessary in accordance with institutional animal care guidelines.
-
Issue 2: Lack of anti-tumor efficacy despite administering the compound.
-
Probable Cause 1: Insufficient Drug Exposure: The dose may be too low, or the formulation may not be optimal, leading to poor absorption.
-
Solution 1:
-
Confirm Formulation: Ensure the this compound is properly suspended in the vehicle (e.g., 1% CMC) immediately before each administration.
-
Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to measure plasma concentrations of this compound after dosing to ensure adequate exposure.
-
-
Probable Cause 2: Lack of Target Engagement. The drug may not be inhibiting Chk1 effectively in the tumor tissue at the administered dose.
-
Solution 2:
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing (e.g., 4, 8, and 24 hours) and analyze for the γH2AX biomarker. A significant increase in γH2AX will confirm Chk1 inhibition. If there is no increase, the dose needs to be escalated.
-
Quantitative Data Summary
Table 1: Effect of this compound Dosing Schedule on Body Weight in Mice
| Dosing Schedule (50 mg/kg) | Maximum Mean Body Weight Loss (%) | Reference |
| Continuous (Once Daily) | >15% | |
| Intermittent (1 day on, 1 day off) | <5% | |
| Intermittent (3 days on, 4 days off) | ~5% |
Table 2: Hematological Toxicity of this compound in Mice (50 mg/kg)
| Dosing Schedule | Key Observation | Reference |
| Continuous (Once Daily) | Severe, dose-limiting reduction in neutrophils and lymphocytes. | |
| Intermittent (3 days on, 4 days off) | Hematological parameters largely recovered during the 4-day break. |
Experimental Protocols
Protocol 1: this compound Formulation and Oral Administration
-
Objective: To prepare and administer this compound orally to mice.
-
Materials:
-
This compound powder
-
Vehicle: 1% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Oral gavage needles (20-gauge, 1.5 inch, ball-tipped)
-
Appropriately sized syringes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse at 10 mL/kg) and the number of animals.
-
Weigh the this compound powder accurately.
-
Add a small amount of the 1% CMC vehicle to the powder and grind to a smooth paste using a mortar and pestle.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.
-
Stir the final suspension continuously on a stir plate during the dosing procedure to prevent settling.
-
Administer the suspension to mice via oral gavage at the calculated volume (typically 10 mL/kg).
-
Protocol 2: Assessment of Hematological Toxicity
-
Objective: To evaluate the effect of this compound on peripheral blood counts.
-
Materials:
-
EDTA-coated microtubes for blood collection
-
Automated hematology analyzer
-
Anesthetic (e.g., isoflurane)
-
Lancets or fine-gauge needles
-
-
Procedure:
-
Collect a baseline blood sample from all animals before the start of treatment (Day 0). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure) into EDTA tubes.
-
Collect subsequent blood samples at specified time points during the study (e.g., weekly, or at the end of a treatment cycle).
-
For intermittent schedules, it is critical to time blood collection to assess both the nadir (lowest point) of cell counts and the recovery during the drug-free period.
-
Analyze the samples promptly using an automated hematology analyzer to determine complete blood counts (CBC), including total white blood cells, neutrophils, lymphocytes, and platelets.
-
Compare the results to baseline values and to a vehicle-treated control group.
-
Visualizations
Caption: Mechanism of action for this compound in tumor cells.
Caption: Workflow for comparing dosing schedules to minimize toxicity.
Technical Support Center: Improving CCT245232 Delivery to Tumor Tissue
Disclaimer: Information regarding the specific investigational compound CCT245232 is not publicly available. This guide provides troubleshooting and frequently asked questions for improving the delivery of small molecule inhibitors to solid tumors, a common challenge in pre-clinical research, based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: We are observing poor efficacy of our compound, potentially this compound, in our in vivo solid tumor models despite good in vitro potency. What are the likely causes related to drug delivery?
A1: Poor in vivo efficacy, despite in vitro potency, often points to challenges in drug delivery to the tumor tissue. Several factors related to the unique pathophysiology of solid tumors can limit a drug's ability to reach its target in sufficient concentrations.[1] Key barriers include:
-
Abnormal Tumor Vasculature: Tumor blood vessels are often chaotic, leaky, and unevenly distributed, leading to poor and heterogeneous blood flow within the tumor.[1][2]
-
High Interstitial Fluid Pressure (IFP): The leaky vasculature and lack of functional lymphatic drainage in tumors create high pressure within the tumor interstitium, which can impede the movement of drugs from the blood vessels into the tumor tissue.[1]
-
Dense Extracellular Matrix (ECM): The tumor stroma can be rich in collagen and other ECM proteins, creating a physical barrier that hinders drug penetration deep into the tumor mass.[3]
-
Pharmacokinetic Properties: The compound itself may have suboptimal pharmacokinetic properties, such as rapid clearance from circulation, poor solubility, or instability, preventing it from reaching the tumor in adequate concentrations.
Q2: What are the main strategies to overcome these tumor delivery barriers?
A2: Strategies to enhance drug delivery to solid tumors can be broadly categorized into passive and active targeting, as well as methods to modulate the tumor microenvironment.[4][5][6][7]
-
Passive Targeting: This approach leverages the Enhanced Permeability and Retention (EPR) effect, a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue due to the leaky vasculature and poor lymphatic drainage.[3][4]
-
Active Targeting: This involves conjugating the drug or its carrier to a ligand that specifically binds to receptors overexpressed on the surface of tumor cells or tumor-associated endothelial cells.[5]
-
Modulating the Tumor Microenvironment: This strategy aims to alter the tumor's physical and biological characteristics to be more permissive to drug delivery. Examples include:
-
Vascular Normalization: Using agents to prune immature vessels and restore more normal blood flow, which can paradoxically improve drug delivery.[2][8]
-
Enzymatic Depletion of ECM: Using enzymes to degrade components of the extracellular matrix, reducing the physical barrier to drug penetration.[3]
-
Co-administration with agents that reduce interstitial fluid pressure. [3]
-
Q3: How can we improve the formulation of a hydrophobic compound like this compound to improve its delivery?
A3: For hydrophobic compounds, formulation is critical for achieving adequate systemic exposure. Several formulation strategies can be employed:
-
Solubilizing Excipients: Using agents like Cremophor EL or oils (e.g., sesame oil) can improve the solubility and bioavailability of hydrophobic drugs.[9][10]
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from premature degradation, prolong its circulation time, and facilitate its accumulation in tumors via the EPR effect.[4][7] Nanocarriers can be engineered for pH-responsive drug release in the acidic tumor microenvironment.[11]
-
Controlled-Release Formulations: These formulations are designed to release the drug over an extended period, which can help maintain therapeutic concentrations in the plasma and, consequently, in the tumor.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Troubleshooting Steps |
| Low drug concentration in tumor tissue despite high plasma levels. | High interstitial fluid pressure (IFP) in the tumor is preventing extravasation. | 1. Measure IFP in your tumor model. 2. Consider co-administration with agents that can lower IFP, such as those that "normalize" the tumor vasculature.[3] |
| Dense extracellular matrix (ECM) is limiting drug penetration beyond the tumor periphery. | 1. Perform histological analysis (e.g., Masson's trichrome staining) to assess collagen content in the tumor. 2. Explore co-treatment with ECM-degrading enzymes like relaxin or decorin, potentially delivered via gene therapy approaches.[3] | |
| High variability in tumor drug concentration between animals. | Heterogeneous tumor blood flow and vascular permeability. | 1. Use imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) to assess vascular function in individual tumors. 2. Increase the number of animals per group to improve statistical power. |
| Rapid clearance of the compound from circulation. | Intrinsic pharmacokinetic properties of the drug. | 1. Consider alternative routes of administration (e.g., continuous intravenous infusion) to maintain steady-state plasma concentrations.[13] 2. Develop a nanoparticle formulation to protect the drug and prolong its circulation half-life.[7] |
| Drug accumulation is observed, but therapeutic effect is still low. | The drug is not reaching the target cancer cells within the tumor. | 1. Use imaging mass spectrometry or autoradiography to visualize the microdistribution of the drug within the tumor. 2. Investigate cell-based delivery systems, where cells with tumor-homing properties (e.g., immune cells) are used as carriers.[5] |
Experimental Protocols
Protocol 1: Assessment of Tumor Vascular Permeability using Evans Blue Dye
Objective: To quantify the leakiness of tumor blood vessels, a key component of the EPR effect.
Methodology:
-
Anesthetize the tumor-bearing mouse.
-
Inject Evans blue dye (2% in saline, 4 ml/kg) intravenously via the tail vein.
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Perfuse the animal with saline to remove dye from the circulation.
-
Excise the tumor and other organs (e.g., liver, kidney) as controls.
-
Weigh the tissue samples.
-
Extract the Evans blue dye from the tissues by incubating in formamide at 60°C for 24 hours.
-
Measure the absorbance of the formamide extract at 620 nm.
-
Quantify the dye concentration using a standard curve and express it as micrograms of dye per gram of tissue.
Protocol 2: Pharmacokinetic Analysis of a Novel Formulation
Objective: To determine the key pharmacokinetic parameters of this compound in a new formulation.
Methodology:
-
Administer the formulated this compound to mice via the intended route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).[9]
-
Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.[9]
-
Process the blood to separate plasma.
-
Extract the drug from the plasma using a suitable method, such as protein precipitation.[10]
-
Quantify the concentration of this compound in the plasma samples using a sensitive and validated analytical method like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10]
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.[12]
Visualizations
Caption: Barriers to drug delivery in the tumor microenvironment.
Caption: Troubleshooting workflow for poor in vivo drug efficacy.
References
- 1. Ways to improve tumor uptake and penetration of drugs into solid tumors [directory.doabooks.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy [mdpi.com]
- 5. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency | Semantic Scholar [semanticscholar.org]
- 7. Optimizing Cancer Treatment: A Comprehensive Review of Active and Passive Drug Delivery Strategies - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted nanoparticle delivery system for tumor-associated macrophage reprogramming to enhance TNBC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic characterization of controlled-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
CCT245232 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CCT245232 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (like this compound) and its biological effect.[1] These curves are essential for determining key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which are measures of a drug's potency.[1][2] Properly generated dose-response curves are critical for comparing the potency of different compounds and for selecting appropriate concentrations for further experiments.
Q2: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors. In cell-based assays, variations in cell density, passage number, and the health of the cells can significantly impact results.[3] For biochemical assays, ensure that the enzyme and substrate concentrations are kept consistent.[3] It is also crucial to check the stability of this compound in your specific assay medium.
Q3: The slope of my dose-response curve is very shallow or steep. What does this indicate?
The steepness of the dose-response curve is described by the Hill coefficient. A very shallow slope might suggest issues such as compound instability, solubility problems at higher concentrations, or complex biological interactions.[3] A steep slope could indicate positive cooperativity in binding.[3] It is important to ensure that your range of concentrations is adequate to define the top and bottom plateaus of the curve.[4]
Q4: My dose-response curve does not reach 100% inhibition at high concentrations of this compound. Why is this happening?
An incomplete dose-response curve where the effect plateaus below 100% inhibition can be due to several reasons. The compound may have limited solubility at higher concentrations, or there might be off-target effects.[3] In cell-based assays, if the target protein has a high turnover rate, newly synthesized protein might not be inhibited, leading to a partial response.[3]
Troubleshooting Guide
Problem 1: High Variability Between Replicates
High variability can obscure the true dose-response relationship.
-
Potential Cause: Inconsistent cell plating in cell-based assays.
-
Solution: Ensure a homogenous cell suspension and use consistent cell numbers in each well. To avoid "edge effects" in microplates, consider not using the outer wells or filling them with a buffer.[3]
-
-
Potential Cause: Incomplete mixing of reagents.
-
Solution: Thoroughly mix all reagents, including the serial dilutions of this compound, before adding them to the assay plate.[3]
-
-
Potential Cause: Pipetting errors.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
-
Problem 2: Poor Curve Fit
If the data points do not form a clear sigmoidal curve, it can be difficult to determine the IC50 value accurately.
-
Potential Cause: Inappropriate concentration range.
-
Solution: Widen the range of this compound concentrations to ensure you capture both the top and bottom plateaus of the curve. A common practice is to use a log or semi-log dilution series. It is recommended to use 5-10 concentrations to properly define the curve.[4]
-
-
Potential Cause: Assay interference.
-
Solution: Some compounds can interfere with assay detection methods (e.g., fluorescence quenching).[5] Run controls with this compound in the absence of the biological target to check for interference.
-
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay (e.g., MTT or CellTiter-Glo)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations.
-
Treatment: Add the different concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Data Presentation
| Parameter | Recommendation | Rationale |
| Number of Concentrations | 8-12 | To accurately define the sigmoidal curve.[4] |
| Concentration Range | Span at least 4 log units | To capture the top and bottom plateaus. |
| Replicates | At least triplicate | To assess variability and ensure reproducibility. |
| Controls | Vehicle (e.g., DMSO), Untreated | To normalize the data and establish a baseline. |
| Cell Density | Optimized for logarithmic growth | To ensure cell health and a consistent response.[3] |
| Incubation Time | Optimized for compound's mechanism | Time-dependent effects can alter the apparent IC50. |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting flowchart for inconsistent dose-response curves.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected phenotypes with CCT245232
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCT245232, a potent inhibitor of Heat Shock Factor 1 (HSF1). These resources are intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Heat Shock Factor 1 (HSF1).[1] HSF1 is the primary transcription factor that regulates the cellular response to stress, such as heat shock and oxidative stress.[1] Under normal conditions, HSF1 is in an inactive monomeric state, bound to chaperone proteins like HSP90.[2] Upon cellular stress, these chaperones are released, allowing HSF1 to trimerize, move to the nucleus, and bind to specific DNA sequences called Heat Shock Elements (HSEs).[1][2] This binding initiates the transcription of target genes, most notably Heat Shock Proteins (HSPs), which help protect the cell by refolding or degrading damaged proteins.[1][3] this compound interferes with this process, preventing the transcription of HSF1 target genes.
Q2: I am not observing the expected decrease in Heat Shock Protein (HSP) levels after treatment with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. First, ensure the compound has been properly stored and handled to maintain its activity. Instability or improper solubilization can significantly impact its effectiveness. Second, the concentration and duration of the treatment may need optimization for your specific cell line and experimental conditions. A dose-response and time-course experiment is recommended. Finally, confirm that the HSF1 pathway is active in your experimental model. This can be done by treating cells with a known HSF1 activator (e.g., heat shock) and measuring the induction of HSPs.[1]
Q3: My cells are showing unexpected toxicity or a significant decrease in viability at concentrations where I expect to see specific HSF1 inhibition. Why might this be happening?
A3: While this compound is designed to be a specific HSF1 inhibitor, off-target effects are a possibility with any small molecule inhibitor.[4] HSF1 itself is involved in a wide range of cellular processes beyond the heat shock response, including cell cycle regulation, proliferation, and apoptosis.[3][5] Inhibition of these non-canonical HSF1 functions could lead to unexpected cytotoxicity.[6] It is also important to consider the specific genetic background of your cell line, as some cells may be more dependent on HSF1 for survival. We recommend performing a dose-response curve to determine the therapeutic window for your specific cell line.
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common challenge in the development of HSF1 inhibitors to achieve high specificity.[2][4] The development of HSF1 inhibitors is challenging due to the lack of a defined ligand-binding pocket, which can increase the likelihood of off-target interactions.[2] Researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of HSF1 Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability/Inactivity | 1. Verify the storage conditions and expiration date of this compound. 2. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Consistent and reproducible inhibition of HSF1 target gene expression. |
| Suboptimal Concentration | 1. Perform a dose-response experiment with a range of this compound concentrations. 2. Use a positive control for HSF1 activation (e.g., heat shock at 42°C for 1 hour) to confirm the dynamic range of the assay.[1] | Identification of the optimal concentration for HSF1 inhibition in your cell line. |
| Incorrect Timing of Analysis | 1. Conduct a time-course experiment to determine the optimal duration of treatment for observing maximal inhibition of HSF1 target genes. | Determination of the peak time point for HSF1 target gene suppression. |
| Low HSF1 Activity in the Cell Model | 1. Confirm HSF1 expression in your cell line via Western blot. 2. Stimulate cells with a known HSF1 activator (e.g., heat shock, proteasome inhibitor) to verify a functional HSF1 pathway.[1] | Confirmation of a functional HSF1 signaling pathway in the experimental model. |
Issue 2: Unexpected Phenotypes (e.g., Cell Cycle Arrest, Apoptosis)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of Non-Canonical HSF1 Functions | 1. Analyze cell cycle distribution using flow cytometry after this compound treatment. 2. Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot. 3. Assess the expression of HSF1 target genes involved in cell cycle and apoptosis.[3][5] | Characterization of the effects of HSF1 inhibition on cell cycle and apoptosis in your model. |
| Off-Target Effects | 1. Compare the phenotype induced by this compound with that of another HSF1 inhibitor with a different chemical scaffold. 2. Use siRNA or shRNA to specifically knock down HSF1 and compare the phenotype to that of this compound treatment. | Differentiation between on-target HSF1-mediated effects and potential off-target effects. |
| Cell Line Specific Sensitivity | 1. Test this compound in a panel of cell lines with different genetic backgrounds. 2. Correlate sensitivity with the basal expression levels of HSF1 and its target genes. | Identification of cell lines that are particularly sensitive or resistant to HSF1 inhibition. |
Experimental Protocols
Protocol 1: Western Blot for HSF1 Target Gene Expression (HSP70)
-
Cell Lysis: After treatment with this compound and/or a stress stimulus, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: RT-qPCR for HSF1 Target Gene mRNA Expression
-
RNA Isolation: Following cell treatment, isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for HSF1 target genes (e.g., HSPA1A, HSPB1) and a reference gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSF1Base: A Comprehensive Database of HSF1 (Heat Shock Factor 1) Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HSF1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Heat shock factor 1 suppression induces spindle abnormalities and sensitizes cells to antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to CCT245232 and Other Leading CHK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 1 (CHK1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1] Inhibition of CHK1 can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds. CCT245232 (also known as SRA737) is a potent and orally bioavailable CHK1 inhibitor that has garnered significant interest. This guide provides an objective comparison of this compound with other prominent CHK1 inhibitors, including Prexasertib (LY2606368), Rabusertib (LY2603618), and GDC-0575 (ARRY-575), supported by experimental data to aid researchers in their drug development endeavors.
The Role of CHK1 in the DNA Damage Response
CHK1 is a serine/threonine kinase that acts as a central transducer in the ATR-Chk1 signaling pathway, which is primarily activated by single-stranded DNA and replication stress.[1][2] Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[3] Activated CHK1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, facilitate DNA repair, and, in cases of severe damage, induce apoptosis.[3][4] This provides a window for cancer cells, which often have a defective G1 checkpoint, to repair DNA damage and survive, making CHK1 a compelling therapeutic target.
Comparative Performance of CHK1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other selected CHK1 inhibitors based on publicly available data.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound (SRA737) | CHK1 | 1.3[5] | Highly selective. At 10 µM, >80% inhibition of only a few other kinases like ERK8, PKD1, and RSK isoforms.[5] |
| Prexasertib (LY2606368) | CHK1 | 1[6] | Also inhibits CHK2 (IC50 = 8 nM) and RSK1 (IC50 = 9 nM).[6] |
| Rabusertib (LY2603618) | CHK1 | 7[7][8] | Approximately 100-fold more potent against CHK1 than other evaluated protein kinases.[7] |
| GDC-0575 (ARRY-575) | CHK1 | 1.2[9] | Highly selective oral small-molecule inhibitor.[9] |
Table 1: Biochemical Potency of Selected CHK1 Inhibitors.
| Inhibitor | Cell Line | Assay | IC50 / EC50 (nM) | Notes |
| This compound (SRA737) | HT29, SW620, MiaPaCa-2, Calu6 | G2 Checkpoint Abrogation | 30 - 220[5] | Abrogates VP-16-induced G2 checkpoint. |
| Prexasertib (LY2606368) | AsPC-1 | Inhibition of pS296-CHK1 | 3[10] | Potent inhibition of CHK1 autophosphorylation in cells. |
| Rabusertib (LY2603618) | SK-N-BE(2) | Cell Growth (MTT) | 10,810[8] | Induces impaired DNA synthesis and premature entry into mitosis. |
| GDC-0575 (ARRY-575) | Melanoma Cell Panel | Promotion of DNA damage, replication stress, and cell death | - | Significantly more potent than V158411, LY2603618, and MK-8776 in this panel.[9] |
Table 2: Cellular Activity of Selected CHK1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CHK1 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CHK1.
-
Reagents and Materials : Recombinant human CHK1 enzyme, ATP, kinase buffer, substrate peptide (e.g., a synthetic peptide with a CHK1 recognition motif), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO.
-
In a 96-well plate, add the CHK1 enzyme, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Checkpoint Abrogation Assay
This assay measures the ability of a CHK1 inhibitor to override a DNA damage-induced cell cycle checkpoint.
-
Cell Culture : Culture a suitable cancer cell line (e.g., HT29) in appropriate media.
-
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Induce DNA damage and subsequent G2/M arrest by treating the cells with a DNA-damaging agent (e.g., etoposide or camptothecin) for a defined period.
-
Remove the DNA-damaging agent and add fresh media containing serial dilutions of the CHK1 inhibitor.
-
Incubate for a period that allows cells to progress through mitosis (e.g., 24 hours).
-
Fix and stain the cells with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., DAPI).
-
Analyze the cells using high-content imaging or flow cytometry to quantify the percentage of cells that have entered mitosis (mitotic index).
-
Calculate the EC50 for checkpoint abrogation.
-
Clinical Development and Future Directions
Numerous CHK1 inhibitors have entered clinical trials, both as monotherapy and in combination with chemotherapy or other targeted agents like PARP inhibitors.[11][12] While early CHK1 inhibitors faced challenges with toxicity and modest efficacy, the newer generation of more selective inhibitors, including this compound, holds promise.[13][14]
-
This compound (SRA737) has been evaluated in Phase 1/2 clinical trials. As a monotherapy, it was well-tolerated but showed limited single-agent activity.[15] However, in combination with low-dose gemcitabine, it demonstrated manageable toxicity and encouraging tumor responses in certain cancer types, such as anogenital cancers.[16]
-
Prexasertib (LY2606368) has shown monotherapy activity in preclinical models of high-grade serous ovarian cancer and castrate-resistant prostate cancer.[17][18] It has been investigated in various clinical trials, including in combination with PARP inhibitors.[19]
-
Rabusertib (LY2603618) has also been tested in clinical trials, often in combination with DNA-damaging agents like gemcitabine.[20]
-
GDC-0575 (ARRY-575) has been evaluated in a Phase I study, both alone and with gemcitabine, showing preliminary antitumor activity in some patients with refractory solid tumors.[21]
The future of CHK1 inhibition likely lies in rational combination therapies and patient selection based on predictive biomarkers. Tumors with high levels of replication stress or specific DNA repair defects may be particularly vulnerable to CHK1 inhibition. Further research is needed to identify these biomarkers and optimize combination strategies to maximize therapeutic benefit while managing toxicity.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer. — Department of Oncology [oncology.ox.ac.uk]
- 16. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT245232: A Comparative Guide to a Selective CHK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of CCT245232's role as a selective Checkpoint Kinase 1 (CHK1) inhibitor. Through objective comparisons with other known CHK1 inhibitors—AZD7762, LY2603618, and MK-8776—this document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows. CCT245737 (also known as SRA737) is the clinical development candidate closely related to the preclinical compound this compound and is the focus of the presented data.
Comparative Performance Analysis
The efficacy of a CHK1 inhibitor is determined by its potency in inhibiting the target kinase and its selectivity over other kinases, which minimizes off-target effects. The following tables summarize the biochemical potency and cellular activity of CCT245737 in comparison to other well-characterized CHK1 inhibitors.
Table 1: Biochemical Potency of CHK1 Inhibitors
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) | Other Notable Kinase Targets (IC₅₀ < 1 µM) |
| CCT245737 (SRA737) | 1.3 - 1.4[1][2][3][4] | 2440 - 9030[3][5] | >1800-fold[3][5] | ERK8 (130 nM), PKD1 (298 nM), RSK1 (362 nM), RSK2 (361 nM)[1][5] |
| AZD7762 | 5[6][7] | 5[6][7] | 1-fold | CAM, Yes, Fyn, Lyn, Hck, Lck[7] |
| LY2603618 | 7 | >7000 | >1000-fold | PDK1 (893 nM) |
| MK-8776 | 3[8][9] | 1500[9] | 500-fold[8] | CDK2 (160 nM)[9] |
Table 2: Cellular Activity of CHK1 Inhibitors
| Compound | Cell-Based CHK1 Inhibition (IC₅₀, nM) | Cell Viability (GI₅₀, µM) | Key Cellular Effects |
| CCT245737 (SRA737) | 30 - 220 (G2 checkpoint abrogation)[2][5] | 0.41 - 5.4[2] | Abrogates G2 checkpoint, enhances cytotoxicity of genotoxic agents.[2] |
| AZD7762 | ~10 (G2 checkpoint abrogation)[7] | Varies by cell line (e.g., 0.08 - 0.5 µM in neuroblastoma lines)[7] | Potent abrogation of S and G2 checkpoints.[6] |
| LY2603618 | Not explicitly stated | Varies by cell line | Impairs DNA synthesis, leads to premature mitosis. |
| MK-8776 | Not explicitly stated | Varies by cell line | Sensitizes leukemia cells to HDAC inhibitors.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental designs, the following diagrams were generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. CCT245737 | Chk1 Inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. The novel Chk1 inhibitor MK-8776 sensitizes human leukemia cells to HDAC inhibitors by targeting the intra-S checkpoint and DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CCT245232 vs. AZD7762 in DNA Damage Response Inhibition
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, inhibitors of the DNA damage response (DDR) pathway have emerged as a promising strategy to potentiate the efficacy of chemotherapy and radiation. This guide provides a detailed, data-driven comparison of two key checkpoint kinase inhibitors: CCT245232, a selective inhibitor of Checkpoint Kinase 2 (Chk2), and AZD7762, a potent dual inhibitor of Checkpoint Kinase 1 (Chk1) and Chk2. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical and cellular activities.
At a Glance: Key Distinctions
| Feature | This compound | AZD7762 |
| Primary Target(s) | Selective Chk2 Inhibitor | Dual Chk1 and Chk2 Inhibitor |
| Potency (Biochemical IC50) | Chk2: 3 nM[1][2] | Chk1: ~5 nM, Chk2: equally potent[3][4][5] |
| Clinical Development | Preclinical | Halted in Phase I trials due to cardiac toxicity[6][7][8] |
| Therapeutic Strategy | Potentiation of PARP inhibitors[1][2] | Chemosensitizing and radiosensitizing agent[6][7][9][10] |
Mechanism of Action: Targeting the Guardians of the Genome
Both this compound and AZD7762 target key kinases in the DDR pathway, which are critical for cell cycle arrest in response to DNA damage, allowing time for repair. Many cancer cells harbor defects in the G1 checkpoint, making them highly dependent on the S and G2 checkpoints, which are regulated by Chk1 and Chk2. By inhibiting these kinases, this compound and AZD7762 abrogate these checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.
This compound's high selectivity for Chk2 suggests its primary role is in modulating the cellular response to double-strand DNA breaks, a pathway often activated by ionizing radiation and certain chemotherapeutics. In contrast, AZD7762's dual inhibition of Chk1 and Chk2 provides a broader blockade of the S and G2/M checkpoints, making it a potent sensitizer for a wider range of DNA damaging agents.
Biochemical Potency and Selectivity
A direct head-to-head kinase selectivity panel for this compound and AZD7762 from a single study is not publicly available. However, by compiling data from various sources, a comparative overview can be constructed.
Table 1: Biochemical Potency against Primary Targets
| Inhibitor | Target | IC50 | Reference(s) |
| This compound | Chk2 | 3 nM | [1][2] |
| AZD7762 | Chk1 | ~5 nM | [3][4][5] |
| Chk2 | Equally potent to Chk1 | [3] |
Selectivity Profile:
-
This compound: Described as a highly selective Chk2 inhibitor with minimal cross-reactivity against a panel of other kinases when tested at a concentration of 1 µM.[1][2]
-
AZD7762: While a potent dual Chk1/Chk2 inhibitor, it exhibits some off-target activity. Screening against a panel of kinases revealed less than tenfold selectivity against kinases from the CAM kinase family and some Src-family tyrosine kinases.[6][11] However, it demonstrates good selectivity (>100-fold) against cyclin-dependent kinases (CDKs).[3][11]
Cellular Activity and Efficacy
The distinct biochemical profiles of this compound and AZD7762 translate to different cellular consequences.
Table 2: Reported Cellular IC50/GI50 Values
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 | Reference(s) |
| This compound | HT-29 | Growth Inhibition (SRB) | 1.7 µM | |
| HeLa | Growth Inhibition (SRB) | 2.2 µM | ||
| MCF-7 | Growth Inhibition (SRB) | 5.1 µM | ||
| AZD7762 | Neuroblastoma cell lines | Cytotoxicity | 82.6 - 505.9 nM | [3] |
| HEK293 | Growth Inhibition | 0.236 µM | [4] | |
| KASUMI-1 | Growth Inhibition | 0.000234 µM | [3] | |
| NKM-1 | Growth Inhibition | 0.000415 µM | [3] | |
| MV-4-11 | Growth Inhibition | 0.000425 µM | [3] |
Downstream Signaling Effects:
-
This compound: Effectively blocks Chk2 autophosphorylation at Ser516 in response to DNA damage, a key marker of Chk2 activation.[1]
-
AZD7762: Abrogates DNA damage-induced S and G2 checkpoints.[3][4] It has been shown to inhibit the phosphorylation of Chk1 substrates and prevent the degradation of Cdc25A.[3] Interestingly, some studies suggest that AZD7762's inhibition of Chk2 can lead to the downregulation of p53.[6]
The potentiation of DNA-damaging agents by AZD7762 is particularly pronounced in p53-deficient cancer cells, which are more reliant on the Chk1-dependent S and G2/M checkpoints for survival.[10][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the direct inhibitory effect of compounds on kinase activity.
-
Reagents and Materials:
-
Recombinant human Chk1 or Chk2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.5 mM DTT)
-
ATP (at or near the Km for the specific kinase)
-
Substrate (e.g., a specific peptide like CHKtide for Chk1/Chk2)
-
Test compounds (this compound, AZD7762) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer, substrate, and the test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding the kinase enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, AZD7762)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and/or a DNA-damaging agent.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Western Blotting for Downstream Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds and/or DNA-damaging agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), anti-p53, anti-γH2AX, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the compounds as required for the experiment.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
-
Conclusion and Future Perspectives
This compound and AZD7762 represent two distinct approaches to targeting the DNA damage response pathway. This compound offers high selectivity for Chk2, which may provide a more targeted therapeutic window, particularly in combination with agents that induce double-strand breaks, such as PARP inhibitors. Its preclinical profile is promising, though further in vivo studies are needed to fully elucidate its potential.
AZD7762, as a potent dual Chk1/Chk2 inhibitor, demonstrates broad and potent chemosensitizing and radiosensitizing activity. However, its clinical development was halted due to off-target cardiac toxicities, highlighting the challenges of developing dual inhibitors with a favorable safety profile. Despite its discontinuation, AZD7762 remains a valuable tool compound for preclinical research to understand the broader consequences of dual Chk1/Chk2 inhibition.
For researchers, the choice between these two inhibitors will depend on the specific scientific question. This compound is the preferred tool for dissecting the specific roles of Chk2, while AZD7762 can be used to investigate the effects of broad checkpoint inhibition. Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity and safety profiles to translate the promise of checkpoint inhibition into effective cancer therapies.
References
- 1. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Chk1 inhibitor AZD7762 sensitises p53 mutant breast cancer cells to radiation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT245232: A Preclinical Efficacy Comparison with Standard-of-Care Chemotherapy in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the investigational Checkpoint Kinase 1 (CHK1) inhibitor, CCT245232, against the standard-of-care chemotherapy regimen in ovarian cancer. The data presented is compiled from publicly available preclinical studies to offer an objective overview for research and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of CHK1, a critical component of the DNA damage response (DDR) pathway. By targeting CHK1, this compound aims to exploit the inherent replicative stress and DDR deficiencies in cancer cells, leading to mitotic catastrophe and apoptosis. The standard-of-care for advanced ovarian cancer is a combination of a platinum-based agent, typically carboplatin, and a taxane, such as paclitaxel. This regimen induces DNA damage and disrupts microtubule function, respectively. This guide synthesizes available in vitro and in vivo data to compare the preclinical efficacy of this compound with this standard-of-care combination.
Mechanism of Action: Targeting the DNA Damage Response
This compound functions as a CHK1 inhibitor. In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1.[1] Activated CHK1 then phosphorylates several downstream targets, including CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest, primarily at the G2/M checkpoint.[2] This arrest allows time for DNA repair. Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints for survival, particularly when under replicative stress.[3] By inhibiting CHK1, this compound abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and cell death.[3]
In contrast, the standard-of-care agents, carboplatin and paclitaxel, have distinct mechanisms. Carboplatin is a DNA alkylating agent that forms intra- and inter-strand crosslinks, leading to DNA damage and apoptosis. Paclitaxel is a microtubule-stabilizing agent that disrupts the normal dynamics of microtubule formation and breakdown, leading to cell cycle arrest in the M phase and subsequent apoptosis.
Below is a diagram illustrating the CHK1 signaling pathway targeted by this compound.
Quantitative Data Presentation: In Vitro Efficacy
Direct head-to-head in vitro efficacy data for this compound and standard-of-care chemotherapy across a comprehensive panel of ovarian cancer cell lines under identical experimental conditions is not publicly available. The following table provides an indirect comparison based on data compiled from separate studies. The IC50 (half-maximal inhibitory concentration) values for this compound are derived from the Genomics of Drug Sensitivity in Cancer database, while the IC50 values for carboplatin and paclitaxel are from various publications. It is critical to note that variations in experimental protocols (e.g., assay type, exposure time) between studies can significantly impact IC50 values, and therefore, this comparison should be interpreted with caution.
| Cell Line | This compound IC50 (µM) | Carboplatin IC50 (µM) | Paclitaxel IC50 (nM) | Reference(s) for Carboplatin/Paclitaxel |
| OVCAR-3 | 0.054 | 15.1 - 25.7 | 0.7 - 1.8 | [4] |
| SK-OV-3 | 0.034 | 15.1 - 25.7 | 0.7 - 1.8 | [4] |
| Caov-3 | 0.628 | 15.1 - 25.7 | 0.7 - 1.8 | [4] |
| OVCAR-4 | 0.105 | - | - | - |
| OVCAR-8 | 0.060 | - | - | - |
| A2780 | - | 4.2 | - | [5] |
| A2780-CP20 | - | 23.3 | - | [5] |
| OV-90 | 0.219 | 11.2 (Cisplatin) | - | [5] |
| TOV-112D | 0.065 | - | - | - |
| TOV-21G | - | - | - | - |
Experimental Protocols
In Vitro Cytotoxicity Assays (Representative Protocols)
For Carboplatin and Paclitaxel:
-
Cell Lines and Culture: Human ovarian cancer cell lines (e.g., CAOV-3, OVCAR-3, SKOV-3) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with a range of concentrations of carboplatin or paclitaxel for a specified duration (e.g., 48-72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals were then solubilized, and the absorbance was measured using a microplate reader. The IC50 value was calculated as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated controls.[4]
-
Clonogenic Assay: Cells were seeded at a low density in 6-well plates to allow for the formation of individual colonies. They were then treated with various concentrations of the drugs. After a period of incubation (typically 7-14 days), the cells were fixed and stained, and the number of colonies (defined as a cluster of ≥50 cells) was counted. The IC50 was determined as the drug concentration that inhibited colony formation by 50% compared to untreated controls.
In Vivo Efficacy Studies (Representative Protocols)
Standard-of-Care (Carboplatin and Paclitaxel) in an Ovarian Cancer Patient-Derived Xenograft (PDX) Model:
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice) were used.
-
Tumor Implantation: Patient-derived ovarian cancer tissue was surgically implanted under the renal capsule or subcutaneously. Tumors were allowed to grow to a palpable size.
-
Treatment Regimen: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. The treatment group received a combination of paclitaxel (e.g., 15 mg/kg) and carboplatin (e.g., 50 mg/kg) administered intraperitoneally on a specified schedule (e.g., weekly for 3 weeks).[4] The control group received a vehicle control (e.g., phosphate-buffered saline).
-
Efficacy Endpoint: Tumor volume was measured regularly using calipers. At the end of the study, mice were euthanized, and tumors were excised and weighed. The primary endpoint was often the change in tumor weight or volume in the treated group compared to the control group.
CHK1 Inhibitor (SRA737, a close analog of this compound) in an Ovarian Cancer PDX Model:
-
Animal Model: Immunodeficient mice bearing patient-derived high-grade serous ovarian cancer xenografts were utilized.[6][7]
-
Treatment Regimen: SRA737 was administered orally as a monotherapy or in combination with a PARP inhibitor. Dosing schedules varied between studies but often involved daily or intermittent administration.
-
Efficacy Endpoint: The primary outcome measure was typically tumor growth inhibition or regression, assessed by monitoring tumor volume over time.[6][7] Survival analysis was also a key endpoint in some studies.
Discussion and Future Directions
The available preclinical data suggests that this compound, as a CHK1 inhibitor, demonstrates potent in vitro activity against a range of ovarian cancer cell lines. A closely related compound, SRA737, has shown promising single-agent and combination activity in in vivo models of ovarian cancer, particularly in tumors with high replication stress, such as those with CCNE1 amplification or those that have developed resistance to PARP inhibitors.[6][7]
A direct comparison with the standard-of-care carboplatin and paclitaxel regimen is challenging due to the lack of head-to-head preclinical studies. The indirect comparison of IC50 values suggests that this compound is active at nanomolar concentrations, while carboplatin is active at micromolar concentrations and paclitaxel at nanomolar concentrations. However, these differences in potency do not necessarily translate to superior clinical efficacy, as factors such as therapeutic index, pharmacokinetics, and pharmacodynamics play a crucial role.
Future preclinical studies should focus on direct, head-to-head comparisons of this compound with the standard-of-care chemotherapy combination in a panel of well-characterized ovarian cancer models, including both cell line-derived and patient-derived xenografts. Such studies will be essential to accurately define the relative efficacy and potential therapeutic positioning of this compound in the treatment landscape of ovarian cancer. Furthermore, exploring the combination of this compound with standard-of-care agents or other targeted therapies, such as PARP inhibitors, is a promising avenue for future investigation.
References
- 1. Paclitaxel and Carboplatin (TC) Regimen for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of candidate circulating cisplatin-resistant biomarkers from epithelial ovarian carcinoma cell secretomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT245232 and the Next Wave: A Comparative Guide to CHK1 Inhibitors in Cancer Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The targeting of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response (DDR), remains a promising strategy in oncology. The abrogation of CHK1-mediated cell cycle arrest can selectively sensitize cancer cells with high replication stress or p53 defects to DNA-damaging agents, leading to mitotic catastrophe and apoptosis. This guide provides a comprehensive benchmark of the pioneering CHK1 inhibitor, CCT245232 (often referred to by its later iterations, CCT244747 and the clinical candidate CCT245737/SRA737), against a panel of next-generation CHK1 inhibitors that have advanced into preclinical and clinical investigation.
This comparative analysis focuses on key performance indicators, including biochemical potency, cellular activity, and kinase selectivity. Detailed experimental protocols for foundational assays are provided to support the reproduction and extension of these findings.
Quantitative Performance Analysis
The following tables summarize the biochemical and cellular potencies of this compound's successor, SRA737, and other next-generation CHK1 inhibitors. Data has been compiled from various preclinical studies to provide a standardized basis for comparison.
Table 1: Biochemical Potency and Kinase Selectivity of CHK1 Inhibitors
| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Fold Selectivity (CHK1 vs. CHK2) | Fold Selectivity (CHK1 vs. CDK1) |
| SRA737 (CCT245737) | 1.3[1] | >1300 | >1300 | - | >1000[2] | >1000[2] |
| Prexasertib (LY2606368) | 1[3] | 8[3] | - | - | 8 | - |
| MK-8776 | 3[4][5] | 1500[4] | - | 160[4] | 500[4][5] | - |
| AZD7762 | 5[6][7] | <10[8] | >5000 | - | ~1 | >1000[7] |
| V158411 | Potent, ATP-competitive | Potent, ATP-competitive | - | - | - | - |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies. The provided data serves as a comparative benchmark.
Table 2: Cellular Activity of CHK1 Inhibitors
| Inhibitor | Cellular CHK1 Inhibition IC50 (nM) | G2 Checkpoint Abrogation IC50 (nM) | Cell Line(s) |
| SRA737 (CCT245737) | 30-220[1] | 30-220[1] | HT29, SW620, MiaPaCa-2, Calu6[1] |
| Prexasertib (LY2606368) | ~3 (Max abrogation) | ~3 (Max abrogation) | MDA-MB-231[2] |
| MK-8776 | ~300 (Max abrogation) | ~300 (Max abrogation) | MDA-MB-231[2] |
| AZD7762 | 10 (EC50) | 10 (EC50) | - |
| V158411 | 39-120 | - | U2OS, HT29[9] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the mechanism of action of these inhibitors, the following diagrams illustrate the CHK1 signaling pathway and a standard experimental workflow for assessing inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CCT245232: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the HSF1 inhibitor, CCT245232, this guide outlines procedural steps to ensure the safety of laboratory personnel and compliance with regulatory standards. As a novel research compound, this compound requires careful handling and disposal as a hazardous chemical waste.
Researchers and drug development professionals utilizing this compound must adhere to stringent disposal protocols to mitigate potential environmental and health risks. In the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this document provides a comprehensive framework based on established best practices for the disposal of potent, biologically active small molecules. The fundamental principle is to manage all this compound waste—including pure compound, contaminated labware, and solutions—as hazardous material.
Quantitative Data Summary
| Identifier | Value |
| Compound Name | This compound |
| Function | HSF1 Inhibitor[1] |
| Molecular Formula | C27H23N3O4[1] |
| Molecular Weight | 453.49[1] |
Detailed Experimental Protocols for Disposal
The following step-by-step procedures should be followed for the safe disposal of this compound.
Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.
-
Solid Waste: All solid materials contaminated with this compound, such as unused compound, weighing papers, pipette tips, and contaminated personal protective equipment (PPE), must be collected in a dedicated, clearly labeled hazardous waste container.[2][3] This container should be made of a compatible material and have a secure lid.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, leak-proof hazardous waste container.[2][3] Do not mix with other solvent waste streams unless compatibility has been confirmed. The container should be appropriate for the solvent used (e.g., glass for organic solvents, plastic for aqueous solutions).
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4][5]
-
The full chemical name, "this compound," must be written on the label. Avoid using abbreviations or chemical formulas.[2][5]
-
List all constituents of a mixture, including solvents and their approximate concentrations.[2][5]
-
Indicate the potential hazards (e.g., "Potent Biologically Active Compound," "Chemical Irritant").
-
Include the name of the principal investigator and the laboratory location.[5]
Storage of Hazardous Waste
Waste must be stored safely within the laboratory prior to collection.
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure that incompatible waste types are segregated to prevent accidental mixing.[2][4] For instance, acids should be stored separately from bases, and oxidizers from organic materials.
-
Keep all waste containers securely closed except when adding waste.[3]
Arranging for Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Provide the EHS department with a completed hazardous waste disposal form, accurately detailing the contents of each container.
-
Follow all institutional procedures for waste pickup and documentation.
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
Figure 1. Workflow for the segregation and disposal of this compound waste.
Figure 2. Decision tree for the proper classification of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling CCT245232
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CCT245232, a potent and selective inhibitor of Checkpoint kinase 1 (CHK1). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid form or in solution.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Change gloves immediately if contaminated. Do not reuse. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powdered form to avoid inhalation. |
Operational Plan: Handling this compound
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use an anti-static weigh boat or paper.
-
Ensure the balance is clean before and after weighing.
2. Dissolving the Compound:
-
Add solvent to the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
3. Cell Culture and In Vitro Assays:
-
When adding this compound to cell culture media, perform the work in a biological safety cabinet (BSC).
-
Use filtered pipette tips to prevent aerosol contamination.
4. In Vivo Studies:
-
Prepare formulations for animal dosing in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, double gloves, and eye protection during administration.
Disposal Plan
All waste contaminated with this compound must be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, pipette tips, etc., must be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for animal dosing must be disposed of in a designated sharps container for hazardous materials. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its use in a research setting.
Caption: this compound inhibits CHK1, a key protein in the DNA damage response pathway.
Caption: General experimental workflow for using this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
